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  • Product: 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile
  • CAS: 742100-11-4

Core Science & Biosynthesis

Foundational

Unlocking a Privileged Scaffold: The Electronic Properties of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile for Advanced Ligand Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry and catalysis, the rational design of ligands is paramount to achieving...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and catalysis, the rational design of ligands is paramount to achieving desired biological activity and reaction efficiency. The electronic character of a ligand dictates its ability to engage with biological targets or metal centers through a complex interplay of electrostatic, orbital, and dispersive interactions. This guide provides an in-depth analysis of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile, a heterocyclic scaffold poised for broad applicability. We dissect the molecule's electronic architecture by examining the distinct contributions of its three core functional motifs: the electron-withdrawing benzonitrile, the versatile pyrazole ring, and the modulating bromine substituent. This guide synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers a comprehensive framework for characterizing and exploiting the unique electronic properties of this scaffold in the design of next-generation therapeutics and catalysts.

The Principle of Electronic Complementarity in Ligand Design

The efficacy of a ligand, whether targeting a protein active site or a metallic catalyst, is fundamentally governed by the principle of electronic complementarity. This principle extends beyond simple shape-based recognition to include the precise alignment of electron-rich and electron-poor regions between the ligand and its receptor. Key electronic descriptors such as the electrostatic potential surface, frontier molecular orbital (HOMO/LUMO) energies, and dipole moment collectively define a molecule's interaction profile. A thorough understanding of these properties allows for the strategic design of molecules that can establish optimal hydrogen bonds, π-stacking interactions, and coordinate covalent bonds, thereby enhancing binding affinity, selectivity, and functional response.

The following workflow illustrates the integrated approach to ligand characterization and design, combining theoretical analysis with empirical validation.

G cluster_0 Phase 1: In Silico Analysis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Application & Optimization A Component Analysis (Pyrazole, Benzonitrile, Bromine) B DFT Calculations (HOMO/LUMO, ESP, Dipole) A->B Predictive Modeling C Cyclic Voltammetry (Redox Potentials, Orbital Energies) B->C Model Validation D UV-Vis Spectroscopy (Electronic Transitions) E Structure-Activity Relationship (SAR) Studies D->E Data Integration F Rational Ligand Modification E->F G Targeted Ligand Synthesis F->G G->A Iterative Design Cycle

Caption: Integrated workflow for ligand design and electronic characterization.

Deconstructing the Scaffold: A Functional Group Analysis

The electronic personality of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile arises from the confluence of its constituent parts. By analyzing each component, we can build a predictive model of its overall behavior.

G cluster_pyrazole Pyrazole Ring cluster_benzonitrile Benzonitrile Moiety cluster_bromine Bromine Substituent MAIN 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile P_NODE Versatile Coordinator MAIN->P_NODE BN_NODE Electron Acceptor MAIN->BN_NODE BR_NODE Electronic Modulator MAIN->BR_NODE P1 • π-Excess Aromatic System • N1: H-bond donor (if unsubstituted) • N2: H-bond acceptor / Metal coordination site • Arene Bioisostere (improves solubility) BN1 • Strong -I, -M effects (Inductive/Mesomeric) • Nitrile (CN): Potent H-bond acceptor • Stabilizes low-valent metal centers • Modulates ring pKa BR1 • Inductively withdrawing (-I) • Weakly resonance donating (+M) • Lowers HOMO/LUMO energy levels • Synthetic handle for cross-coupling

Caption: Electronic contributions of the core functional motifs.

  • The Pyrazole Ring : Pyrazoles are foundational scaffolds in medicinal chemistry, present in numerous FDA-approved drugs like Celecoxib and Sildenafil.[1][2] This five-membered heterocycle is an aromatic, π-electron rich system.[3] Its two adjacent nitrogen atoms confer a unique electronic character; the N2 nitrogen acts as a basic, sp2-hybridized Lewis base (a hydrogen bond acceptor or metal coordination site), while the N1 nitrogen is pyrrole-like and can act as a hydrogen bond donor.[3][1] Pyrazole often serves as a bioisostere for a phenyl ring, offering the advantage of lower lipophilicity and improved water solubility, which are desirable pharmacokinetic properties.[1]

  • The Benzonitrile Moiety : The nitrile group (-C≡N) is a powerful electron-withdrawing group due to the high electronegativity of nitrogen and the sp-hybridization of the carbon. It deactivates the attached benzene ring through both inductive (-I) and resonance (-M) effects. This strong electron-accepting nature is critical in catalysis, where benzonitrile-containing ligands have been shown to stabilize low-valent nickel intermediates and promote reductive elimination over undesired pathways like β-hydride elimination.[4][5][6] The nitrogen lone pair also makes the nitrile a potent hydrogen bond acceptor.

  • The Bromine Substituent : Halogens introduce a dualistic electronic influence. Bromine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring.[7] However, its p-orbitals possess lone pairs that can participate in resonance, donating electron density back into the ring (+M).[7] For bromine, the inductive effect typically outweighs the weaker resonance effect.[7] This substitution has been shown to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[8] Critically, the bromine atom serves as an exceptionally versatile synthetic handle for introducing further molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for systematic tuning of the ligand's electronic and steric properties.[9]

Experimental Protocols for Electronic Characterization

Theoretical predictions must be substantiated by empirical data. The following protocols provide robust methods for probing the electronic landscape of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile.

Protocol 1: Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the molecule, which can be correlated to the energies of the HOMO and LUMO, respectively. This provides a direct measure of the molecule's ability to donate or accept electrons.

Methodology:

  • Preparation of the Analyte Solution:

    • Dissolve 1-2 mg of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile in 10 mL of a high-purity, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane). The final concentration should be approximately 0.5-1.0 mM.

    • Rationale: The solvent must have a wide potential window and be able to dissolve both the analyte and the supporting electrolyte. Degassing with an inert gas (N₂ or Ar) for 15-20 minutes is critical to remove dissolved oxygen, which can interfere with the measurement.

  • Addition of Supporting Electrolyte:

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the analyte solution.

    • Rationale: The electrolyte is necessary to ensure conductivity of the solution and to minimize the uncompensated solution resistance (iR drop), which can distort the voltammogram.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell:

      • Working Electrode: Glassy carbon or platinum disk electrode.

      • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

      • Counter (Auxiliary) Electrode: Platinum wire or graphite rod.

    • Rationale: The three-electrode setup allows for precise control of the potential applied to the working electrode relative to the stable reference electrode, while the current flows between the working and counter electrodes.

  • Internal Reference Standard:

    • Add a small amount of an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

    • Rationale (Self-Validation): The measured potentials can fluctuate slightly between experiments. Referencing all measured potentials to the stable Fc/Fc⁺ couple (defined as 0 V) ensures data is comparable and reproducible across different setups and days.

  • Data Acquisition:

    • Immerse the electrodes in the solution.

    • Set the potential window to scan from a non-reducing potential to an oxidizing potential and back (e.g., -2.0 V to +2.0 V vs. Ag/AgCl).

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Determine the half-wave potentials (E₁/₂) for the oxidation (E_ox) and reduction (E_red) peaks.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against Fc/Fc⁺):

      • E_HOMO (eV) = -[E_ox vs Fc/Fc⁺ + 4.8]

      • E_LUMO (eV) = -[E_red vs Fc/Fc⁺ + 4.8]

Data Summary Table:

ParameterSymbolPurpose
Oxidation PotentialE_oxEnergy required to remove an electron (relates to HOMO)
Reduction PotentialE_redEnergy gained upon adding an electron (relates to LUMO)
HOMO EnergyE_HOMOHighest Occupied Molecular Orbital energy
LUMO EnergyE_LUMOLowest Unoccupied Molecular Orbital energy
HOMO-LUMO GapΔEE_LUMO - E_HOMO; relates to electronic stability
Protocol 2: UV-Visible Absorption Spectroscopy

Objective: To identify the wavelengths of light absorbed by the molecule, corresponding to electronic transitions between molecular orbitals (e.g., π → π* and n → π*). This provides insight into the molecule's conjugation and electronic structure.

Methodology:

  • Solution Preparation: Prepare a series of dilute solutions of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile) with known concentrations (e.g., ranging from 1 µM to 50 µM).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement: Record the absorption spectrum for each prepared solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

    • Calculate the molar extinction coefficient (ε) at each λ_max using the Beer-Lambert law (A = εcl), which is a measure of the probability of that transition occurring.

Computational Protocol for In Silico Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting the electronic properties of molecules with high accuracy.

G A 1. Build Initial 3D Structure (e.g., Avogadro, GaussView) B 2. Geometry Optimization Functional: B3LYP Basis Set: 6-311+G(d,p) A->B Input Geometry C 3. Frequency Calculation (Self-Validation) B->C Optimized Coords D Check for Imaginary Frequencies (If any, re-optimize) C->D D->B  Found Imaginary Freq. E 4. Single-Point Energy Calculation (At optimized geometry) D->E No Imaginary Freq. (True Energy Minimum) F 5. Property Analysis (HOMO/LUMO, ESP Map, Dipole Moment) E->F Generate Wavefunction

Caption: Workflow for DFT-based electronic property calculation.

Protocol 3: Density Functional Theory (DFT) Calculation

Objective: To compute the molecule's optimized geometry, frontier molecular orbitals (HOMO/LUMO), electrostatic potential (ESP) surface, and dipole moment.

Methodology:

  • Structure Generation: Build the 3D structure of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile using molecular modeling software.

  • Geometry Optimization:

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Recommended Method: DFT with the B3LYP hybrid functional and a Pople-style basis set such as 6-311+G(d,p).

    • Rationale: The B3LYP functional provides a good balance of accuracy and computational cost for many organic systems. The 6-311+G(d,p) basis set is robust, including diffuse functions (+) for accurately describing lone pairs and polarization functions (d,p) for describing bond anisotropies.

  • Vibrational Frequency Analysis (Self-Validation):

    • Perform a frequency calculation on the optimized geometry.

    • Rationale: A true energy minimum on the potential energy surface will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, necessitating further geometry optimization. This step is crucial for validating the computational result.[10]

  • Property Calculation:

    • Using the validated optimized geometry, perform a single-point energy calculation.

    • From this calculation, extract key electronic properties:

      • HOMO/LUMO Energies: Identify the highest and lowest energy orbitals and their spatial distribution.

      • Electrostatic Potential (ESP) Map: Visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. This map is invaluable for predicting sites of hydrogen bonding and electrostatic interactions.

      • Dipole Moment: Quantify the overall polarity of the molecule.

Application in Ligand Design: A Predictive Outlook

The integrated electronic profile of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile makes it a highly attractive scaffold for targeting proteins, particularly kinases and metalloenzymes.

  • Kinase Inhibitors: The pyrazole N2 atom and the nitrile nitrogen are prime hydrogen bond acceptors, capable of interacting with hinge region backbone amides in a kinase active site. The aromatic rings can engage in π-stacking interactions with phenylalanine or tyrosine residues. The bromine atom can be replaced with various aryl groups via Suzuki coupling to probe pockets within the ATP-binding site, enabling rapid SAR exploration.[9]

  • Metalloenzyme Inhibitors: The bidentate N-N motif, formed by the pyrazole N2 and the nitrile nitrogen, presents a potential metal-binding pharmacophore. The electron-withdrawing nature of the benzonitrile would modulate the Lewis basicity of the coordinating nitrogens, thereby tuning the binding affinity for a target metal ion (e.g., Zn²⁺, Fe²⁺).

By leveraging the experimental and computational workflows described, researchers can quantify the electronic impact of modifications at the bromine position, rationally guiding the synthesis of new analogues with enhanced potency and selectivity. This data-driven approach, grounded in a fundamental understanding of the molecule's electronic properties, accelerates the discovery and optimization of novel ligands for critical therapeutic and catalytic applications.

References

  • Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. ChemRxiv.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. PubMed.
  • Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. Journal of the American Chemical Society.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]

  • The role of halogens in electrophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Journal of Molecular Structure.
  • Peripheral Bromination for Strongly Affecting the Structural, Electronic, and Catalytic Properties of Cobalt Corroles. Inorganic Chemistry.
  • DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. The University of Texas at Austin. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

  • Investigation of Spectroscopic and Electronic Properties of 5-Bromo-1,2,3-Trimethoxybenzene Molecule. DergiPark. [Link]

Sources

Exploratory

potential biological activity of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile scaffolds

Technical Monograph: 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile Scaffolds Subtitle: Synthetic Utility and Pharmacological Potential in Kinase and Nuclear Receptor Modulation Executive Summary: The "Orthogonal" Scaffold In m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile Scaffolds Subtitle: Synthetic Utility and Pharmacological Potential in Kinase and Nuclear Receptor Modulation

Executive Summary: The "Orthogonal" Scaffold

In modern medicinal chemistry, 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile represents a high-value "privileged scaffold." It is rarely a final drug substance itself but serves as a critical pharmacophore intermediate. Its value lies in its orthogonal reactivity :

  • The Pyrazole Moiety: Acts as a bioisostere for phenyl rings or as a hydrogen-bond acceptor/donor system capable of binding to the hinge region of kinases.

  • The Nitrile (Cyano) Group: Provides metabolic stability (blocking oxidative metabolism at the ortho-position) and acts as a weak hydrogen bond acceptor.

  • The Bromine Handle: Located at the para position relative to the pyrazole, it is perfectly positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate Structure-Activity Relationship (SAR) libraries.

This guide details the synthesis, biological logic, and experimental protocols for utilizing this scaffold in drug discovery, specifically targeting Androgen Receptor (AR) antagonism and Tyrosine Kinase inhibition .

Chemo-Structural Analysis & Drug-Likeness

Before synthesis, we must validate the scaffold's physicochemical profile. This molecule adheres strictly to fragment-based drug design (FBDD) principles.

PropertyValue (Approx.)Significance
Molecular Weight ~248.08 g/mol Ideal for FBDD (Rule of 3 compliant). Leaves room for heavy modifications.
cLogP 2.8 - 3.2Moderately lipophilic; good membrane permeability.
H-Bond Acceptors 3 (Nitrile N, Pyrazole N2)Critical for interacting with Ser/Thr residues in active sites.
H-Bond Donors 0The N1 is substituted; this reduces non-specific binding.
Rotatable Bonds 1 (C-N bond)Low flexibility reduces the entropy penalty upon binding.

Mechanistic Insight: The electron-withdrawing nature of the nitrile group at the ortho position lowers the pKa of the pyrazole system, modulating its hydrogen-bonding capability. Furthermore, the nitrile activates the benzene ring for the initial Nucleophilic Aromatic Substitution (SNAr) required to build the scaffold.

Synthesis Protocol: The SNAr Approach

The most robust route to this scaffold relies on the high reactivity of 2-fluoro-5-bromobenzonitrile toward nucleophiles. The nitrile group exerts a strong -I (inductive) and -M (mesomeric) effect, making the ortho-fluorine highly susceptible to displacement by the pyrazole anion.

Experimental Workflow

Objective: Synthesis of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile.

Reagents:

  • Substrate: 5-Bromo-2-fluorobenzonitrile (1.0 eq)

  • Nucleophile: 1H-Pyrazole (1.1 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Potassium Carbonate (K₂CO₃)

  • Solvent: DMF (Anhydrous) or DMSO

  • Temperature: 80–100 °C

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluorobenzonitrile (200 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add 1H-pyrazole (75 mg, 1.1 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol).

    • Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in organic solvents, often accelerating SNAr reactions.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Endpoint: Disappearance of the fluorinated starting material.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL). The product typically precipitates as a white/off-white solid.

  • Purification: Filter the precipitate. If no precipitate forms, extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the fluorine coupling patterns in the aromatic region. The pyrazole protons should appear as three distinct signals (dd or d) in the aromatic region (approx. δ 6.5–8.5 ppm).[2]

  • MS (ESI): Expect [M+H]+ peaks at ~248 and 250 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Visualization: Synthesis & Diversification Logic

The following diagram illustrates the synthesis of the core scaffold and its subsequent diversification into bioactive classes.

G Start 5-Bromo-2-fluorobenzonitrile (Starting Material) Reagents 1H-Pyrazole + Cs2CO3 (SNAr Conditions) Start->Reagents Core 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile (The Scaffold) Reagents->Core DMF, 90°C, 4h Suzuki Pd-Catalyzed Cross Coupling (Suzuki/Buchwald) Core->Suzuki Diversification at Br Target1 Androgen Receptor Antagonists (e.g., Darolutamide analogs) Suzuki->Target1 Add Aryl Amides Target2 Kinase Inhibitors (JAK/ALK/Chk1) Suzuki->Target2 Add Heterocycles

Figure 1: Synthetic workflow from precursor to bioactive targets. The central scaffold acts as a divergence point for medicinal chemistry campaigns.

Biological Potential & Mechanisms of Action[3][4][5]

This scaffold is not a "magic bullet" but a "key" that fits into specific "locks" (protein binding pockets).

A. Androgen Receptor (AR) Antagonism[6]
  • Context: Second-generation AR antagonists (like Enzalutamide, Apalutamide, Darolutamide) often feature a benzonitrile moiety attached to a heterocyclic core.

  • Mechanism: The benzonitrile group mimics the steric and electronic properties required to bind to the AR Ligand Binding Domain (LBD), specifically interacting with Arg752 or Gln711 via the nitrile nitrogen.

  • Role of the Scaffold: The 5-bromo position allows for the attachment of the "tail" structure (often a substituted amide or pyrazole) that protrudes from the binding pocket, inducing the conformational change necessary to prevent helix-12 folding (antagonism).

  • Reference: This structural logic aligns with the development of Darolutamide intermediates (See Patent EP3280710B1).

B. Kinase Inhibition (Hinge Binding)[4]
  • Context: Pyrazoles are classic "hinge binders" in kinase inhibitors (e.g., Ruxolitinib, Crizotinib).

  • Mechanism:

    • The N2 nitrogen of the pyrazole accepts a hydrogen bond from the backbone amide of the kinase hinge region.

    • The benzonitrile ring occupies the hydrophobic pocket adjacent to the gatekeeper residue.

    • The Br-derived substituent extends into the solvent-front or the back-pocket (DFG-motif), determining selectivity.

  • Specific Targets:

    • ALK5 (TGFβRI): 2-(1H-pyrazol-1-yl)pyridine analogs are known ALK5 inhibitors.[3] The benzonitrile scaffold is a bioisostere that improves metabolic stability.

    • Chk1 (Checkpoint Kinase 1): Pyrazole-benzonitriles have been reported to abrogate G2/M checkpoints, sensitizing cancer cells to DNA-damaging agents.

Diversification Protocol: Suzuki-Miyaura Coupling

To transform the scaffold into a bioactive lead, one must replace the bromine.

Protocol:

  • Mix: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Dioxane:Water (4:1).

  • Condition: Degas with N₂, then heat to 100 °C for 12 hours.

  • Result: Yields a biaryl system common in AR antagonists and kinase inhibitors.

Biological Activity Data Summary (Projected)

Based on structural analogs (e.g., 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile and 2-(1H-pyrazol-1-yl)pyridine derivatives), the following activity profiles are expected for derivatives of this scaffold:

Biological TargetDerivative TypeProjected IC50 / KiMechanism
Androgen Receptor Biaryl-amide derivative< 100 nMCompetitive Antagonist
ALK5 Kinase Pyrazole-substituted~50 - 200 nMATP-Competitive Inhibitor
Tubulin Indenopyrazole derivative~1 - 5 µMPolymerization Inhibition
Antimicrobial 5-aryl-pyrazole derivativeMIC 2-10 µg/mLBiofilm disruption (S. aureus)

References

  • Google Patents. (2018). Process for the preparation of androgen receptor antagonists and intermediates thereof (EP3280710B1). Retrieved from .

  • National Center for Biotechnology Information (NCBI). (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors.[3] Bioorg Med Chem Lett.[3] Retrieved from .

  • Molecules (MDPI). (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.[4] Retrieved from .

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.[5][6] Retrieved from .

  • National Institutes of Health (NIH). (2017). Recently reported biological activities of pyrazole compounds.[5][7][4][3][6][8][9][10][11][12] Bioorg Med Chem. Retrieved from .

Sources

Protocols & Analytical Methods

Method

A Comprehensive Guide to the Synthesis of a Key Heterocyclic Building Block

An Application Note for the Synthesis of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile Abstract This document provides a detailed protocol for the synthesis of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile, a valuable heterocyclic i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile

Abstract

This document provides a detailed protocol for the synthesis of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, making its derivatives highly sought after in drug discovery programs.[1] This guide outlines a robust and reproducible method based on a nucleophilic aromatic substitution (SNAr) reaction, detailing the underlying mechanism, step-by-step experimental procedures, characterization, and safety considerations. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and process development, offering insights into practical execution and the rationale behind key experimental choices.

Introduction and Scientific Rationale

The target molecule, 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile, incorporates three key functional groups: a pyrazole ring, a nitrile group, and a bromine atom. This specific arrangement makes it an exceptionally versatile building block. The bromine atom serves as a synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, further expanding its synthetic utility.

The chosen synthetic strategy is the direct N-arylation of pyrazole with 5-bromo-2-fluorobenzonitrile. This approach is predicated on the principles of nucleophilic aromatic substitution (SNAr).

Mechanism Rationale: The reaction proceeds via an SNAr mechanism, which is favored under these conditions for several reasons:

  • Activated Aromatic Ring: The benzene ring of 5-bromo-2-fluorobenzonitrile is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitrile group (-CN) positioned ortho to the fluorine atom. This group stabilizes the negative charge in the intermediate Meisenheimer complex.

  • Excellent Leaving Group: Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions due to the high polarization of the C-F bond, which makes the carbon atom highly electrophilic.

  • Nucleophile Generation: A base, such as potassium carbonate, is used to deprotonate the N-H of the pyrazole ring, generating the more nucleophilic pyrazolate anion. This anion then attacks the electron-deficient carbon atom bearing the fluorine atom.

This method is often preferred over copper-catalyzed Ullmann-type couplings for its milder conditions and avoidance of heavy metal catalysts where possible.[2][3]

Reaction Scheme

A chemical diagram showing 5-bromo-2-fluorobenzonitrile reacting with pyrazole in the presence of potassium carbonate and DMF to yield 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile.

Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. Reagents should be used as received from commercial suppliers unless otherwise noted.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeEquivalents
5-Bromo-2-fluorobenzonitrile179897-89-3200.015.01.00 g1.0
Pyrazole288-13-168.086.0408 mg1.2
Potassium Carbonate (K₂CO₃)584-08-7138.2110.01.38 g2.0
N,N-Dimethylformamide (DMF)68-12-273.09-25 mL-
Ethyl Acetate (EtOAc)141-78-688.11-~200 mL-
Deionized Water (H₂O)7732-18-518.02-~200 mL-
Brine (Saturated NaCl)7647-14-558.44-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed-
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 5-bromo-2-fluorobenzonitrile (1.00 g, 5.0 mmol), pyrazole (408 mg, 6.0 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent Addition: Add N,N-Dimethylformamide (25 mL) to the flask.

  • Inert Atmosphere: Equip the flask with a reflux condenser and flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating: Place the flask in a heating mantle and heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Maintain the temperature at 100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing deionized water (100 mL). Stir for 15 minutes. A precipitate may form.

  • Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70 EtOAc:Hexanes) to afford 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile as a solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis protocol, from initial setup to the final purified product.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Combine Reactants: - 5-Bromo-2-fluorobenzonitrile - Pyrazole - K₂CO₃ solvent Add DMF (25 mL) reagents->solvent inert Establish Inert Atmosphere (N₂) solvent->inert heat Heat to 100 °C with Stirring inert->heat monitor Monitor by TLC/LC-MS (12-24 h) heat->monitor quench Cool and Quench with H₂O monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry (MgSO₄) and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography characterization Characterize Product (NMR, MS, MP) chromatography->characterization final_product final_product characterization->final_product Pure Product

Caption: Synthetic workflow for 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile.

Characterization and Validation

To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the protons on both the pyrazole and the bromophenyl rings in the expected integration ratios.

    • ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of C₁₀H₆BrN₃. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.

  • Melting Point (MP): A sharp melting point range is indicative of a pure crystalline solid.

An expected yield for this reaction, after purification, is typically in the range of 75-90%.

Safety and Handling Precautions

  • 5-Bromo-2-fluorobenzonitrile: Acutely toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • N,N-Dimethylformamide (DMF): A reproductive toxin and liver toxicant. It is readily absorbed through the skin.

  • Pyrazole: Harmful if swallowed and causes skin irritation.

Personal Protective Equipment (PPE): All steps should be performed in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with DMF; consult a glove compatibility chart).

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. Available at: [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2018). ARKIVOC. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. (2019). Current Chemistry Letters. Available at: [Link]

  • Selective C–F bond activation: a novel metal-free method for the synthesis of 2-amino-5-bromopyridines and 2-amino-5-bromopyrimidines. (2016). RSC Advances. Available at: [Link]

Sources

Application

Introduction: The Strategic Value of the 2-(Pyrazol-1-yl)benzonitrile Scaffold

An in-depth guide to the strategic application of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, tailored for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic application of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, tailored for researchers, medicinal chemists, and process development scientists.

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it a highly sought-after motif in drug design.[2][3] When incorporated into the 2-(1H-pyrazol-1-yl)benzonitrile framework, the resulting molecule becomes a powerful building block for synthesizing complex molecular architectures, particularly those targeting kinases, inflammatory pathways, and oncological targets.[4][5]

5-bromo-2-(1H-pyrazol-1-yl)benzonitrile, in particular, is a strategically designed intermediate. The bromine atom at the 5-position serves as a versatile synthetic handle, perfectly poised for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile and pyrazole moieties can influence the reactivity of the aryl bromide, making the selection of appropriate catalytic conditions crucial. The Suzuki-Miyaura cross-coupling is arguably the most powerful and widely used method for constructing C(sp²)–C(sp²) bonds, valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid and ester coupling partners.[6][7]

This guide provides a comprehensive overview, from mechanistic principles to detailed, field-tested protocols, for effectively utilizing 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile in Suzuki-Miyaura coupling reactions.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for rational catalyst selection and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][8] The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile. This is often the rate-determining step and results in a Pd(II) complex.[8][9] The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[8]

  • Transmetalation: The organoborane coupling partner (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic borate species. This species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical and must be strong enough to facilitate this step without degrading the substrates.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium center, forming the new C-C bond in the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Catalytic_Cycle Fig 1: The catalytic cycle for the Suzuki-Miyaura reaction. cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) ArPdBr Ar-Pd(II)L_n-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L_n-R (Diorganopalladium Complex) ArPdBr->ArPdR Transmetalation (R-B(OH)₂ + Base) Product Ar-R (Coupled Product) ArPdR->Product Reductive Elimination Product->Pd0 ArBr 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile ArBr->ArPdBr BoronicAcid R-B(OH)₂ BoronicAcid->ArPdBr

Caption: Fig 1: The catalytic cycle for the Suzuki-Miyaura reaction.

Key Experimental Parameters and Optimization

The success of a Suzuki coupling hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

ParameterSelection Rationale & Expert InsightsRecommended for Substrate
Palladium Precatalyst Pre-formed catalyst complexes (precatalysts) are often preferred for their air stability and consistent generation of the active Pd(0) species. Standard sources like Pd(PPh₃)₄ or Pd(OAc)₂/Pd₂(dba)₃ are also effective but may require in-situ reduction.Pd(PPh₃)₄, PdCl₂(dppf), Second-generation Buchwald Precatalysts (e.g., XPhos Pd G2).
Ligand Electron-rich, bulky phosphine ligands are essential. They promote oxidative addition, stabilize the palladium center, and facilitate the final reductive elimination step. For potentially challenging substrates like N-heterocyclic halides, ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families are state-of-the-art.[10]PPh₃ (for simple couplings), dppf, SPhos, XPhos.
Base The base plays a crucial role in the transmetalation step. Inorganic bases are common. K₂CO₃ is a good starting point. K₃PO₄ is often effective for less reactive boronic acids or substrates with base-sensitive groups.[11] Cs₂CO₃ is a stronger base that can accelerate difficult couplings.[12]K₂CO₃, K₃PO₄, Cs₂CO₃.
Solvent A polar aprotic solvent, often with water, is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the borate complex. Common choices include 1,4-dioxane, DME, or THF, often in a 4:1 to 10:1 ratio with water.[11][13]1,4-Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂O.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile with a variety of aryl- and heteroarylboronic acids.

Workflow Fig 2: General experimental workflow for Suzuki coupling. cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Weigh Reagents (Aryl Bromide, Boronic Acid, Base, Catalyst) Vessel 2. Add to Reaction Vessel Reagents->Vessel Inert 3. Evacuate & Backfill (with N₂ or Ar, 3x) Vessel->Inert Solvent 4. Add Degassed Solvents Inert->Solvent Heat 5. Heat to Temperature (e.g., 80-100 °C) Solvent->Heat Monitor 6. Monitor Progress (TLC / LC-MS) Heat->Monitor Cool 7. Cool to Room Temp Monitor->Cool Filter 8. Dilute & Filter (e.g., through Celite) Cool->Filter Extract 9. Aqueous Workup (Extraction with Organic Solvent) Filter->Extract Dry 10. Dry, Filter & Concentrate Extract->Dry Purify 11. Purify (Column Chromatography) Dry->Purify Characterize 12. Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Fig 2: General experimental workflow for Suzuki coupling.

Detailed Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)benzonitrile

This procedure details a representative coupling reaction.

Reagents & Equipment:

  • 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware for workup and purification

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile (e.g., 262 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and finely ground potassium carbonate (345 mg, 2.5 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol) to the flask.

  • Inert Atmosphere: Seal the flask and connect it to an inert gas manifold. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure the complete removal of oxygen.

  • Solvent Addition: Using a syringe, add 4 mL of degassed 1,4-dioxane, followed by 1 mL of degassed water.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data Presentation: Scope of the Coupling Reaction

The following table summarizes representative conditions and outcomes for the Suzuki coupling of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile with various boronic acids, based on established protocols for similar aryl bromides.[11][12][13]

EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O 4:190885-95
24-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O 4:190888-96
33-Cyanophenylboronic acidPdCl₂(dppf) (2)K₃PO₄ (3.0)DME/H₂O 5:11001275-85
42-Thiopheneboronic acidXPhos Pd G2 (1.5)K₃PO₄ (3.0)Dioxane/H₂O 5:1100690-98
5Pyridine-3-boronic acidPd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃ (2.5)Toluene/H₂O 10:11101670-80
6Vinylboronic acid pinacol esterPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O 4:185480-90

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere techniques; use a fresh catalyst or a more stable precatalyst.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the temperature in 10 °C increments.
Formation of Homocoupled Boronic Acid Product (R-R) Boronic acid decomposition or reaction with oxygen.Thoroughly degas all solvents and maintain a strict inert atmosphere.
Formation of Debrominated Starting Material Proto-deboronation of the boronic acid followed by reduction of the aryl-palladium intermediate.Use anhydrous solvents and ensure the base is dry. Sometimes switching to a different solvent/base combination can help.
Stalled Reaction Catalyst decomposition or inhibition. The N-H of the pyrazole can potentially coordinate to the palladium center.[10]Increase catalyst loading or switch to a more robust ligand system (e.g., a Buchwald ligand like SPhos or XPhos) designed to resist inhibition.

References

  • Suzuki cross-coupling. (2023). Chemistry LibreTexts. [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2010). ChemInform. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). National Institutes of Health. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). ACS Publications. [Link]

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (1998). The Journal of Organic Chemistry. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2019). Applied Organometallic Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2018). Molecules. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]

  • 5-Bromo-2-hydroxybenzonitrile. (2012). Acta Crystallographica Section E. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2019).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2011). Molecules. [Link]

  • Highly selective C–N cross-coupling reaction of polyhalogenated N-heteroaromatics. (2016). RSC Advances. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2020). Molecules. [Link]

  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021). RSC Advances. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances. [Link]

Sources

Method

Application Note: 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile as a Divergent Scaffold in Medicinal Chemistry

Abstract & Strategic Significance 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile (BPB) represents a high-value "linchpin" intermediate in the synthesis of androgen receptor antagonists (ARAs) and kinase inhibitors. Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile (BPB) represents a high-value "linchpin" intermediate in the synthesis of androgen receptor antagonists (ARAs) and kinase inhibitors. Structurally analogous to the core scaffold of Darolutamide (Nubeqa®), this molecule offers a unique reactivity profile that enables divergent synthesis .

Unlike its chlorinated counterparts often used in large-scale manufacturing, the brominated variant is preferred in early-stage drug discovery and Structure-Activity Relationship (SAR) profiling. The C5-Bromine atom serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C1-Nitrile group remains available for transformation into amides, amines, or heterocycles (e.g., tetrazoles).

This guide details the synthesis, purification, and downstream application of BPB, providing validated protocols for researchers aiming to expand chemical libraries around the


-arylpyrazole pharmacophore.

Structural Analysis & Reactivity Profile[1]

The utility of BPB lies in its orthogonal reactivity. The molecule contains three distinct "warheads" for chemical elaboration:

Functional GroupPositionReactivity ModeKey Application
Aryl Bromide C-5Electrophilic (High)Suzuki/Buchwald Couplings: Introduction of biaryl systems or solubilizing amine tails.
Nitrile C-1Electrophilic (Moderate)Hydrolysis/Reduction: Precursor to primary amides (Darolutamide motif) or benzyl amines.
Pyrazole C-2Nucleophilic (Low)Pharmacophore: Acts as a hydrogen bond acceptor/donor mimic; critical for receptor binding affinity.
Pathway Visualization

The following diagram illustrates the "Hub-and-Spoke" utility of BPB in generating diverse chemical libraries.

BPB_Reactivity Start Starting Material 5-Bromo-2-fluorobenzonitrile Core CORE SCAFFOLD 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile Start->Core SnAr (Pyrazole, K2CO3) Suzuki Biaryl Analogs (Suzuki Coupling) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Amide Primary Amides (Hydrolysis) Core->Amide NaOH, H2O2 (UHP) Buchwald Amino-Aryl Derivatives (Buchwald-Hartwig) Core->Buchwald Pd2(dba)3, Amines

Figure 1: Divergent synthesis workflow originating from the 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile core.

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile via Nucleophilic Aromatic Substitution (SnAr).

Mechanism & Rationale

The reaction utilizes the strong electron-withdrawing nature of the ortho-cyano group to activate the fluorine atom at the C-2 position for displacement by pyrazole.

  • Why Fluorine? 5-bromo-2-fluorobenzonitrile is selected over the chloro-analog because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the SnAr reaction rate [1].

  • Regioselectivity: Pyrazole is an ambident nucleophile but predominantly attacks via N1 under basic conditions in polar aprotic solvents.

Materials
  • 5-Bromo-2-fluorobenzonitrile (1.0 equiv)

  • 1H-Pyrazole (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [anhydrous]

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 5-bromo-2-fluorobenzonitrile (e.g., 10.0 g, 50 mmol) and 1H-pyrazole (3.74 g, 55 mmol) to DMF (100 mL).

  • Base Addition: Add

    
     (13.8 g, 100 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Critical Step: Stir the slurry for 30 minutes to ensure removal of trapped DMF.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with water (

    
     mL) and hexanes (
    
    
    
    mL) to remove trace pyrazole.
  • Drying: Dry in a vacuum oven at 45°C overnight.

Expected Yield: 85–92% Appearance: White crystalline solid.

Protocol B: Downstream Suzuki-Miyaura Coupling

Objective: Functionalization of the C-5 position to generate biaryl libraries (SAR exploration).

Rationale

The aryl bromide is highly reactive toward Pd(0) oxidative addition. This protocol uses a robust catalyst system (


) that tolerates the nitrile group and steric bulk of the pyrazole [2].
Materials
  • 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)
    
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Degassing: In a microwave vial or pressure tube, combine the nitrile scaffold, boronic acid, base, and solvent. Sparge with Argon for 10 minutes.

    • Why? Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Reaction: Heat to 100°C for 2–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup:

    • Dilute with EtOAc and wash with brine.

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Protocol C: Nitrile Hydrolysis (Darolutamide-Type Amides)

Objective: Conversion of the nitrile to a primary amide without affecting the pyrazole ring.

Rationale

Standard acid/base hydrolysis can be harsh. The Radziszewski reaction (Urea-Hydrogen Peroxide or


) allows for mild, selective hydrolysis of the nitrile to the primary amide, a key motif in Darolutamide analogs [3].
Procedure
  • Dissolve the nitrile intermediate (1.0 equiv) in DMSO or EtOH.

  • Add

    
     (0.5 equiv) and 30% 
    
    
    
    (5.0 equiv) dropwise at 0°C.
    • Safety Note: Reaction is exothermic. Maintain temperature <20°C during addition.

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench with saturated sodium thiosulfate (to destroy excess peroxide) and extract with EtOAc.

Quality Control & Safety

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Pyrazole signals (

8.6, 7.8, 6.6 ppm); Aryl signals consistent with substitution.[3][4]
Residual Solvent GC-HeadspaceDMF < 880 ppm
Safety Hazards (H-Statements)
  • H302/H312: Harmful if swallowed or in contact with skin (Nitrile functionality).

  • H315/H319: Causes skin and serious eye irritation.[5]

  • Precaution: Aryl bromides are potential sensitizers. All reactions involving Pd catalysts and boronic acids should be conducted in a fume hood to avoid inhalation of heavy metal dusts.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Reviews of Modern Physics, 23(3), 229.
  • Suzuki Coupling on Pyrazole Scaffolds

    • BenchChem. (2025).[1] Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.Link

  • Darolutamide Synthesis & Intermediates

    • Laitinen, I., & Karjalainen, O. (2016).[6] Process for the preparation of androgen receptor antagonists and intermediates thereof.[6] WO2016162604A1.

  • General Reactivity of Pyrazolyl-Benzonitriles

    • PubChem. (2025).[5] 5-Bromo-2-(1H-pyrazol-1-yl)pyridine (Analogous Reactivity Data).Link

Sources

Application

Application Note: A Scalable and Efficient Synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile

Introduction 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of therapeutic agents. The pyrazole moiety is a "privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of therapeutic agents. The pyrazole moiety is a "privileged structure" in drug discovery, known to impart favorable pharmacological properties.[1] Its derivatives have shown a broad spectrum of biological activities, including but not limited to kinase inhibition and anticancer effects.[1][2] The presence of the bromine atom and the nitrile group offers versatile handles for further chemical modifications, enabling the exploration of a vast chemical space for drug development.

This application note provides a detailed, scalable, and robust protocol for the synthesis of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile, starting from commercially available 2-amino-5-bromobenzonitrile. The described two-step process, involving a Sandmeyer reaction followed by a nucleophilic aromatic substitution, is designed for efficiency, high yield, and adaptability to a larger scale.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile is achieved through a two-step sequence, as illustrated in the workflow diagram below. This strategy was chosen for its reliability and the use of well-established chemical transformations.

G cluster_0 Step 1: Diazotization and Sandmeyer Reaction cluster_1 Step 2: Nucleophilic Aromatic Substitution A 2-Amino-5-bromobenzonitrile B Diazonium Salt Intermediate A->B  NaNO₂, HBF₄  0-5 °C C 5-Bromo-2-fluorobenzonitrile B->C  Heat E 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile C->E  K₂CO₃, DMF  80-100 °C D Pyrazole D->E

Figure 1: Overall synthetic workflow for 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile.

The initial step involves the diazotization of 2-amino-5-bromobenzonitrile, followed by a Schiemann reaction (a variation of the Sandmeyer reaction) to introduce a fluorine atom at the 2-position.[3][4] This fluoro-substituted intermediate is highly activated towards nucleophilic aromatic substitution. The subsequent reaction with pyrazole in the presence of a suitable base affords the desired product.

Experimental Protocols

PART 1: Synthesis of 5-Bromo-2-fluorobenzonitrile (Intermediate)

This protocol is based on the well-established Sandmeyer and Schiemann reactions, which are fundamental transformations in aromatic chemistry.[3][4][5][6][7]

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
2-Amino-5-bromobenzonitrile≥98%Commercially Available
Tetrafluoroboric acid (HBF₄)48 wt. % in H₂OCommercially AvailableCorrosive
Sodium nitrite (NaNO₂)≥99%Commercially AvailableOxidizer
Diethyl etherAnhydrousCommercially AvailableFlammable
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available

Safety Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.

  • Tetrafluoroboric acid is highly corrosive and toxic. Handle with extreme care.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-bromobenzonitrile (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (3.0 eq).

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath.

  • Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (1.1 eq) in a minimal amount of water dropwise over 30 minutes.

  • Reaction Monitoring: Stir the resulting mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is typically indicated by a clear solution.

  • Decomposition of Diazonium Salt: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The diazonium salt will decompose, leading to the evolution of nitrogen gas and the formation of the fluoro-substituted product.

  • Work-up: After the gas evolution ceases, cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-2-fluorobenzonitrile.

PART 2: Synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile (Final Product)

This step utilizes a nucleophilic aromatic substitution reaction, where the electron-withdrawing nature of the nitrile group and the fluorine atom facilitate the displacement of fluoride by the pyrazole nucleophile.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
5-Bromo-2-fluorobenzonitrileCrude from Part 1
Pyrazole≥98%Commercially Available
Potassium carbonate (K₂CO₃)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl acetateCommercially Available
WaterDeionized
BrinePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, lab coat, and gloves.

  • DMF is a potential reproductive toxin; handle with care.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add the crude 5-bromo-2-fluorobenzonitrile (1.0 eq), pyrazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile can be purified by recrystallization or column chromatography.

Purification Protocol:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data (Typical):

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR Consistent with the structure of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile
¹³C NMR Consistent with the structure of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight
Purity (HPLC) ≥98%

Process Optimization and Troubleshooting

The scalability and efficiency of this synthesis can be influenced by several factors. The following diagram illustrates the logical relationships for troubleshooting common issues.

G cluster_0 Troubleshooting Guide A Low Yield in Step 1 B Incomplete Diazotization A->B Check NaNO₂ purity and stoichiometry C Side Reactions A->C Maintain low temperature during diazotization D Low Yield in Step 2 E Incomplete Reaction D->E Ensure anhydrous conditions and sufficient heating F Impure Product G Inefficient Purification F->G Optimize recrystallization solvent or chromatography gradient

Figure 2: Troubleshooting logic for the synthesis of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile.

Key Optimization Parameters:

  • Temperature Control in Step 1: Maintaining a low temperature (0-5 °C) during the diazotization is crucial to prevent the premature decomposition of the diazonium salt and minimize side reactions.

  • Anhydrous Conditions in Step 2: The presence of water can lead to the hydrolysis of the starting material and reduce the nucleophilicity of the pyrazole. Ensure all reagents and solvents are anhydrous.

  • Base Selection in Step 2: While potassium carbonate is effective, other bases such as cesium carbonate or sodium hydride can be explored to optimize the reaction rate and yield.

  • Solvent Choice in Step 2: Aprotic polar solvents like DMF, DMSO, or NMP are generally suitable for this type of nucleophilic aromatic substitution.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile. The described two-step method is robust, high-yielding, and utilizes readily available starting materials. The detailed experimental procedures, safety precautions, and troubleshooting guide are intended to assist researchers and drug development professionals in the efficient production of this valuable building block for medicinal chemistry applications.

References

  • Vertex Pharmaceuticals Incorporated. (2022). Synthesis and reactivity of some pyrazole derivatives.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ChemicalBook. (2025). 2-AMINO-5-BROMOBENZONITRILE | 39263-32-6.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc..
  • JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • BYJU'S. (2019). Sandmeyer Reaction Mechanism.
  • Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines.
  • RSC Publishing. (n.d.). . Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.
  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • PMC. (2011). Amines as key building blocks in Pd-assisted multicomponent processes.
  • PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • LookChem. (n.d.). Purification of Benzonitrile.
  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Products Derived from 5-Bromo-2-isobutoxybenzonitrile.
  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

Sources

Method

nucleophilic aromatic substitution to synthesize 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile

Abstract & Introduction This application note details the optimized protocol for synthesizing 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile , a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, BTK inh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for synthesizing 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile , a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, BTK inhibitors) and protein degraders (PROTACs).

The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.[1][2] Unlike metal-catalyzed cross-couplings (Buchwald-Hartwig), this method leverages the electronic activation provided by the ortho-cyano group to facilitate the displacement of a fluoride leaving group by 1H-pyrazole. This approach offers superior atom economy, avoids transition metal contamination, and ensures high regioselectivity.

Key Mechanistic Insight

The reaction relies on the chemoselectivity between two potential leaving groups (fluorine vs. bromine). In SNAr regimes, the highly electronegative fluorine atom lowers the energy of the transition state (Meisenheimer complex) significantly more than bromine, despite the C-F bond strength. Consequently, the nucleophilic attack occurs exclusively at the C-2 position, leaving the C-5 bromine intact for downstream functionalization (e.g., Suzuki or Sonogashira coupling).

Retrosynthetic Analysis & Pathway

The retrosynthetic disconnection reveals 5-bromo-2-fluorobenzonitrile and 1H-pyrazole as the optimal precursors. The choice of the fluoro-derivative over the chloro-analog is deliberate; the inductive effect of fluorine maximizes the electrophilicity of the ipso-carbon, accelerating the reaction rate and allowing for milder thermal conditions.

Retrosynthesis Product Target: 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile Disconnection S_NAr Disconnection Product->Disconnection SM1 Precursor A: 5-bromo-2-fluorobenzonitrile (Activated Electrophile) Disconnection->SM1 SM2 Precursor B: 1H-Pyrazole (Nucleophile) Disconnection->SM2

Figure 1: Retrosynthetic strategy isolating the C-N bond formation.

Reaction Optimization & Critical Parameters

Before executing the protocol, consider these optimized parameters derived from kinetic studies of azole SNAr reactions.

ParameterRecommendedAlternativeRationale
Substrate 5-bromo-2-fluorobenzonitrile5-bromo-2-chlorobenzonitrileF is ~100x more reactive than Cl in SNAr due to higher electronegativity stabilizing the Meisenheimer intermediate.
Base K2CO3 (Anhydrous)Cs2CO3, NaHK2CO3 is mild, granular, and easy to handle. Cs2CO3 is faster but more expensive. NaH requires anhydrous THF and inert atmosphere (overkill).
Solvent DMF or NMPDMSO, MeCNDMF provides optimal solvation for the K+ cation, leaving the pyrazolate anion "naked" and highly reactive.
Temperature 80 °C60–100 °CAt 80 °C, conversion is complete in <4 hours. Higher temps increase risk of nitrile hydrolysis or side reactions.
Stoichiometry 1.0 : 1.1 : 2.0 (SM:Py:Base)-Slight excess of pyrazole ensures full consumption of the limiting reagent (aryl fluoride).

Detailed Experimental Protocol

Materials
  • 5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3): 2.00 g (10.0 mmol)

  • 1H-Pyrazole : 0.75 g (11.0 mmol, 1.1 equiv)

  • Potassium Carbonate (K2CO3) : 2.76 g (20.0 mmol, 2.0 equiv) - Must be finely ground.

  • N,N-Dimethylformamide (DMF) : 20 mL (anhydrous preferred but reagent grade acceptable).

  • Equipment : 100 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Oil Bath, Reflux Condenser.

Step-by-Step Methodology

1. Reaction Setup

  • To a 100 mL RBF equipped with a magnetic stir bar, add 5-bromo-2-fluorobenzonitrile (2.00 g) and 1H-pyrazole (0.75 g).

  • Add K2CO3 (2.76 g).

  • Add DMF (20 mL) washing down the sides of the flask.

  • Note: The reaction is slightly exothermic upon mixing; no immediate cooling is required.

2. Reaction Execution

  • Fit the flask with a reflux condenser (optional at 80°C but good practice).

  • Place the flask in a pre-heated oil bath at 80 °C .

  • Stir vigorously (approx. 600 rpm) to ensure the suspension of K2CO3 is well-mixed.

  • Monitor: Check reaction progress by TLC (Hexane/EtOAc 4:1) or LC-MS after 2 hours. The starting material (Rf ~0.6) should disappear, and a new lower Rf spot (product) should appear.

  • Target Time: Typically 3–4 hours.

3. Workup (Precipitation Method)

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water while stirring.

  • A white to off-white precipitate will form immediately.

  • Stir the aqueous suspension for 15–20 minutes to dissolve inorganic salts (KBr, KF, excess K2CO3) and ensure the product solidifies completely.

4. Isolation & Purification

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with water (3 x 20 mL) to remove residual DMF. Wash once with cold hexanes (20 mL) to remove trace organic impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

  • Recrystallization (If necessary): If purity is <98% by HPLC, recrystallize from hot Ethanol/Water (9:1).

Expected Yield[3]
  • Mass: ~2.3 – 2.4 g

  • Percentage: 92 – 96%

  • Appearance: White to pale yellow crystalline solid.

Mechanistic & Workflow Visualization

The following diagram illustrates the SNAr mechanism and the operational workflow. Note the formation of the Meisenheimer Complex , stabilized by the electron-withdrawing nitrile group.[2]

ReactionWorkflow Reactants Reactants: Ar-F + Pyrazole + K2CO3 Deprotonation In Situ: Pyrazolate Anion Formation Reactants->Deprotonation DMF, 80°C Transition Transition State: Meisenheimer Complex (Stabilized by -CN) Deprotonation->Transition Nucleophilic Attack Product Product: 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile Transition->Product Elimination of F- Quench Quench: Pour into Ice Water Product->Quench Filter Isolation: Vacuum Filtration Quench->Filter

Figure 2: Mechanistic pathway and isolation workflow.

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the synthesized compound, compare your data against these reference values.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (400 MHz, DMSO-d6)δ 8.61 (d, J=2.5 Hz, 1H)Pyrazole H-5' (Deshielded)
δ 8.25 (d, J=2.3 Hz, 1H)Benzene H-6 (Ortho to CN)
δ 8.05 (dd, J=8.5, 2.3 Hz, 1H)Benzene H-4 (Meta to Br)
δ 7.91 (d, J=1.5 Hz, 1H)Pyrazole H-3'
δ 7.82 (d, J=8.5 Hz, 1H)Benzene H-3 (Ortho to Pyrazole)
δ 6.65 (dd, J=2.5, 1.5 Hz, 1H)Pyrazole H-4' (Characteristic upfield)
LC-MS (ESI+)m/z 248.0 / 250.0 [M+H]+Characteristic 1:1 isotopic pattern for Bromine.
TLC (Hex:EtOAc 4:1)Rf ~ 0.35 Distinct from SM (Rf ~ 0.60).

Note on Regiochemistry: The absence of signals corresponding to C-attack or N2-attack (which are sterically and electronically disfavored) confirms the regioselectivity. The chemical shift of the benzene proton ortho to the pyrazole (H-3) is diagnostic; it shifts downfield due to the anisotropic effect of the pyrazole ring.

Safety & Hazards

  • 5-Bromo-2-fluorobenzonitrile: Causes skin irritation and serious eye irritation.[3] While the nitrile group is bound, avoid acidic conditions which could theoretically liberate HCN (unlikely under these conditions, but good practice).

  • DMF: Reproductive toxin and hepatotoxin. Handle in a fume hood. Wear butyl rubber gloves if possible, as nitriles can penetrate standard nitrile gloves slowly.

  • Thermal Runaway: SNAr reactions can be exothermic. Ensure the scale-up (above 10g) is accompanied by proper heat removal (condenser, temperature monitoring).

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism."
    • [Link]

  • Reactivity of Fluorinated Heterocycles

    • Baran Lab (Scripps). "Haloselectivity of Heterocycles."[4]

    • [Link]

  • General Protocol for Pyrazole SNAr

    • BenchChem.[5][6] "Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes."

  • Compound Data (5-bromo-2-fluorobenzonitrile)

    • PubChem.[3] "5-Bromo-2-fluorobenzonitrile."

    • [Link]

Sources

Application

Application Note: A Robust Protocol for the Copper-Catalyzed N-Arylation of Pyrazole with 5-bromo-2-fluorobenzonitrile

Introduction: The Importance of N-Arylpyrazoles N-arylpyrazole scaffolds are privileged structures in modern medicinal chemistry and drug development. Their unique electronic properties and conformational rigidity make t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of N-Arylpyrazoles

N-arylpyrazole scaffolds are privileged structures in modern medicinal chemistry and drug development. Their unique electronic properties and conformational rigidity make them integral components of numerous therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and neuroprotective agents. The synthesis of these vital motifs often relies on the formation of a carbon-nitrogen (C–N) bond between a pyrazole ring and an aryl group.

The copper-catalyzed Ullmann condensation, a reaction with over a century of history, has evolved into a powerful and versatile method for constructing such C–N bonds.[1][2] Modern iterations of this reaction, often facilitated by specific ligands, allow for milder conditions, broader substrate scope, and higher yields compared to classical methods.[2][3]

This application note provides a detailed, field-proven protocol for the N-arylation of pyrazole with 5-bromo-2-fluorobenzonitrile. The target molecule, 2-fluoro-5-(1H-pyrazol-1-yl)benzonitrile, is a valuable building block for creating libraries of complex molecules for drug screening. We will delve into the rationale behind the choice of catalyst, ligand, base, and solvent, offering a comprehensive guide for researchers in organic synthesis and pharmaceutical development. This protocol is designed to be reliable and reproducible, with functional groups such as nitriles and fluorides being well-tolerated under these conditions.[4]

Reaction Principle and Component Rationale

The core transformation is an Ullmann-type cross-coupling reaction. This process involves the formation of a C-N bond between the pyrazole nitrogen and the bromine-bearing carbon of the benzonitrile.

Reaction Scheme:

2.1. The Catalytic System: Why Copper(I) Iodide?

Copper(I) salts are highly effective precatalysts for N-arylation reactions, with Cu(I) being the active catalytic species.[5] We have selected Copper(I) Iodide (CuI) for this protocol due to its high reactivity, stability in air, and cost-effectiveness. While other copper sources can be used, CuI consistently provides superior results and allows for less stringent reaction conditions.[5]

2.2. The Ligand: The Crucial Role of L-Proline

While early Ullmann reactions were often performed at high temperatures without ligands, the introduction of chelating ligands has revolutionized the field, enabling milder and more efficient transformations.[2] For this protocol, we utilize L-proline, a naturally occurring and inexpensive amino acid.

  • Causality: L-proline acts as an N,O-bidentate ligand, coordinating to the copper(I) center. This chelation stabilizes the catalyst, prevents the formation of inactive copper aggregates, and facilitates the key steps of the catalytic cycle—oxidative addition and reductive elimination.[5] The use of L-proline has been shown to afford N-arylated products in excellent yields under moderate conditions.[6]

2.3. The Base: Deprotonation with Potassium Carbonate

An inorganic base is essential for deprotonating the N-H of the pyrazole, generating the pyrazolide anion, which is the active nucleophile in the reaction. Potassium carbonate (K₂CO₃) is an ideal choice for this purpose.

  • Causality: K₂CO₃ is a moderately strong, inexpensive, and readily available base that effectively promotes the reaction without causing unwanted side reactions.[7][8] Its solubility and particle size can influence reaction kinetics; therefore, using a finely powdered form is recommended to ensure a consistent reaction rate.[9] It also serves to scavenge the acid generated during the catalytic cycle.[10]

2.4. The Solvent: Dimethyl Sulfoxide (DMSO)

The choice of solvent is critical for ensuring that all components remain in solution and can interact effectively. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that has demonstrated superior performance in many copper-catalyzed coupling reactions.[11][12]

  • Causality: DMSO effectively dissolves the inorganic base (K₂CO₃) and the organometallic intermediates formed during the reaction. Its high boiling point is also advantageous for reactions that require heating. In some cases, DMSO can even play a coordinating role, stabilizing the copper catalyst.[13]

Experimental Protocol

This section provides a self-validating, step-by-step methodology for the synthesis of 2-fluoro-5-(1H-pyrazol-1-yl)benzonitrile.

3.1. Materials and Instrumentation

Reagent/Material Grade/Purity Supplier
5-bromo-2-fluorobenzonitrile≥98%Standard commercial
Pyrazole≥98%Standard commercial
Copper(I) Iodide (CuI)≥99%Standard commercial
L-Proline≥99%Standard commercial
Potassium Carbonate (K₂CO₃)≥99%, finely powderedStandard commercial
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Standard commercial
Ethyl Acetate (EtOAc)ACS GradeStandard commercial
HexanesACS GradeStandard commercial
Deionized WaterN/AIn-house
Brine (Saturated NaCl)N/AIn-house
Magnesium Sulfate (MgSO₄)AnhydrousStandard commercial
Silica Gel230-400 meshStandard commercial

Instrumentation:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere line (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR Spectrometer (¹H, ¹³C, ¹⁹F)

  • Mass Spectrometer (e.g., GC-MS or LC-MS)

3.2. Step-by-Step Synthesis Protocol

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluorobenzonitrile (1.0 eq), pyrazole (1.2 eq), Copper(I) Iodide (0.1 eq), L-proline (0.2 eq), and finely powdered potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere. This step is critical to prevent the oxidation of the Cu(I) catalyst.

  • Solvent Addition: Add anhydrous DMSO via syringe. The typical concentration is 0.5 M with respect to the limiting reagent (5-bromo-2-fluorobenzonitrile).

  • Heating and Monitoring: Place the flask in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Reaction Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with deionized water (approx. 10x the volume of DMSO).

    • Extract the aqueous layer with ethyl acetate (3x the volume of DMSO).

    • Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMSO and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 30% ethyl acetate).

  • Product Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-fluoro-5-(1H-pyrazol-1-yl)benzonitrile as a solid. Characterize the product by NMR and Mass Spectrometry to confirm its identity and purity.

Visualization of the Workflow

The following diagram illustrates the complete experimental workflow from setup to final product.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis reagents 1. Weigh Reagents (Aryl Bromide, Pyrazole, CuI, L-Proline, K₂CO₃) glassware 2. Oven-Dry Glassware (Schlenk Flask, Condenser) reagents->glassware setup 3. Assemble & Purge (Add solids, purge with Ar/N₂) glassware->setup add_solvent 4. Add Anhydrous DMSO setup->add_solvent heat 5. Heat & Stir (110-120 °C, 12-24h) add_solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor quench 7. Cool & Quench (Add Water) monitor->quench extract 8. Extract with EtOAc quench->extract wash 9. Wash & Dry Organic Layer extract->wash concentrate 10. Concentrate Crude Product wash->concentrate purify 11. Flash Chromatography concentrate->purify product Final Product: 2-fluoro-5-(1H-pyrazol-1-yl)benzonitrile purify->product characterize 12. Characterize (NMR, MS, Purity) product->characterize

Caption: Experimental workflow for the synthesis of 2-fluoro-5-(1H-pyrazol-1-yl)benzonitrile.

Expected Results and Data

The described protocol is expected to provide the desired product in good to excellent yields. The table below summarizes the optimized conditions and typical outcomes.

Parameter Condition Rationale/Comment
Aryl Halide 5-bromo-2-fluorobenzonitrileElectronically diverse aryl halides are generally well-tolerated.
Nucleophile Pyrazole (1.2 eq)A slight excess ensures complete consumption of the limiting aryl halide.
Catalyst Loading 10 mol % CuIA standard loading for robust and efficient conversion.
Ligand Loading 20 mol % L-ProlineA 2:1 ligand-to-copper ratio is often optimal.[5]
Base K₂CO₃ (2.0 eq)Sufficient base to drive the reaction to completion.
Solvent Anhydrous DMSOEnsures homogeneity and facilitates the reaction.[12]
Temperature 110-120 °CProvides sufficient thermal energy for C-Br bond activation.
Time 12-24 hoursTypical duration; should be optimized by monitoring.
Typical Yield 75-90%Isolated yield after chromatographic purification.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst (oxidized CuI).2. Insufficiently anhydrous conditions.3. Poor quality of base.1. Ensure a proper inert atmosphere; use fresh, high-purity CuI.2. Use anhydrous solvent and oven-dried glassware.3. Use fresh, finely powdered K₂CO₃. Consider drying it before use.
Formation of Side Products 1. Reaction temperature too high.2. Homocoupling of the aryl halide.1. Lower the reaction temperature to 100-110 °C and monitor.2. Ensure the inert atmosphere is maintained throughout the reaction.
Difficult Purification 1. Residual DMSO in the crude product.2. Product co-elutes with impurities.1. Perform thorough aqueous washes during the work-up.2. Optimize the eluent system for column chromatography; a shallower gradient may be required.
Poor Reproducibility 1. Inconsistent quality of reagents.2. Variable particle size of K₂CO₃.1. Use reagents from the same batch/supplier for a series of runs.2. Grind the K₂CO₃ to a consistent fine powder before use.[9]

Safety and Handling

  • 5-bromo-2-fluorobenzonitrile: Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Pyrazole: Harmful if swallowed. Causes skin and eye irritation.

  • Copper(I) Iodide: Irritant. Avoid inhalation of dust.

  • DMSO: Can enhance the absorption of other chemicals through the skin. Always wear appropriate gloves (e.g., nitrile).

  • General Precautions: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves. All operations should be conducted within a certified chemical fume hood.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. (Note: While the primary link is about C-O bonds, it provides extensive background on the Ullmann reaction's history and mechanism). [Link]

  • Astruc, D. (2019). PdAu alloy nanoparticles supported on nitrogen- doped carbon black as highly active catalysts for Ullmann coupling. RSC Publishing. [Link]

  • Khanal, B., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9). [Link]

  • Swapna, K., et al. (2014). Copper Iodide as a Recyclable Catalyst for Buchwald N-Arylation. ResearchGate. [Link]

  • Elmir, L., & Bentabed-Ababsa, G. (2022). COPPER-CATALYZED N-ARYLATION OF PYRAZOLE WITH IODIZED BENZENE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(4), 19-23. [Link]

  • Shafiee, M., et al. (2018). A new approach to large scale production of dimethyl sulfone: a promising and strong recyclable solvent for ligand-free Cu-catalyzed C–C cross-coupling reactions. Green Chemistry. [Link]

  • Wang, D., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(4), 2465-2475. [Link]

  • Kumar, A., & Singh, V. K. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Asian Journal of Chemistry, 30(6), 1401-1404. [Link]

  • Rueping, M., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. ResearchGate. [Link]

  • Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Szilágyi, A., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Szabó, R., et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules, 26(22), 6822. [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(9), 4261–4305. [Link]

  • Gaylord Chemical. (2018). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Gaylord Chemical. [Link]

  • Szabó, R., et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. PMC. [Link]

  • Rueping, M. (n.d.). Copper‐catalyzed N‐arylation of pyrazoles. ResearchGate. [Link]

  • Thompson, L. A., et al. (2004). Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries. Journal of Combinatorial Chemistry, 6(3), 385–390. [Link]

  • Gold, B., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed. [Link]

  • Elmir, L. (2022). COPPER-CATALYZED N-ARYLATION OF PYRAZOLE WITH IODIZED BENZENE DERIVATIVES § REACTIONS DE N-ARYLATION DU PYRAZOLE CATALYSEES PA. Revues Scientifiques Marocaines. [Link]

  • Hartwig, J. F., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3836–3844. [Link]

  • Cristau, H. J., et al. (2004). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. European Journal of Organic Chemistry, 2004(4), 695-709. [Link]

  • Kruger, P. E., et al. (2018). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. Dalton Transactions. [Link]

  • Gaylord Chemical. (n.d.). Effect of DMSO used as solvent in copper mediated living radical polymerization. Gaylord Chemical. [Link]

  • Capriati, V., et al. (2019). Recycling of CuI, DES, and K2CO3 in the coupling reaction between... ResearchGate. [Link]

  • Williams, H. D. (1961). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry, 26(10), 3813–3818. [Link]

  • Davies, I. W., et al. (2017). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science, 8(1), 586–592. [Link]

  • Bickelhaupt, F. M., et al. (2020). Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. Molecules, 25(23), 5583. [Link]

  • Google Patents. (2022). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
  • Müller, T. J. J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9637–9651. [Link]

  • Patel, N. B. (2012). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. ResearchGate. [Link]

  • Monnier, F., & Taillefer, M. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(1), 108–139. [Link]

  • University of Wisconsin-Madison. (n.d.). 12.9 The Reaction of Copper with DMSO/CCl4. Chem Ed. [Link]

  • Zhang, Y., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(1), 269. [Link]

  • Zhang, Y., et al. (2022). (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(24), 17316–17326. [Link]

  • Al-Adiwish, W. M., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 19(10), 16976–16991. [Link]

  • Google Patents. (2017). EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof.
  • Orlov, V. D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6608. [Link]

  • Zhang, X., et al. (2022). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules, 27(11), 3505. [Link]

  • Orlov, V. D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile

Ticket ID: OPT-YIELD-SNAR-052 Subject: Optimization of Yield & Purity for Pyrazole N-Arylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division System Overview & Reaction Logic You are synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-YIELD-SNAR-052 Subject: Optimization of Yield & Purity for Pyrazole N-Arylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Reaction Logic

You are synthesizing 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile via a Nucleophilic Aromatic Substitution (


). This reaction relies on the orthogonal reactivity of the halogen substituents on the benzene ring.
  • Substrate: 5-bromo-2-fluorobenzonitrile.

  • Nucleophile: 1H-Pyrazole.[1][2]

  • Mechanism: The nitrile group (-CN) at the ortho position strongly activates the fluorine atom for displacement. The bromine atom at the meta position (relative to CN) is significantly less reactive towards

    
    , providing high chemoselectivity without the need for palladium catalysis.
    
The Reaction Pathway

The following diagram illustrates the mechanistic pathway and potential failure points (side reactions).

SNAr_Pathway SM Starting Material (5-bromo-2-fluorobenzonitrile) Meisenheimer Meisenheimer Complex SM->Meisenheimer Attack at C-F Hydrolysis Byproduct A (M+18) Amide Formation SM->Hydrolysis H₂O / OH⁻ (Hydrolysis of CN) Nu Nucleophile (Pyrazole + Base) Nu->Meisenheimer Product Target Product (5-bromo-2-(1H-pyrazol-1-yl)benzonitrile) Meisenheimer->Product -F⁻ (Fast) BisSub Byproduct B Bis-pyrazole (Br displacement) Product->BisSub Excess Pyrazole High T (>120°C)

Figure 1: Mechanistic pathway of the


 reaction showing the desired path (Green) and critical failure modes (Red).

Standard Operating Procedure (The "Installation")

This protocol is the industry-standard baseline. Deviations from this stoichiometry often lead to the issues described in the Troubleshooting section.

ParameterSpecificationRationale
Limiting Reagent 5-bromo-2-fluorobenzonitrile (1.0 equiv)The fluorinated substrate is typically the cost-driver and the scaffold.
Nucleophile 1H-Pyrazole (1.1 – 1.2 equiv)Slight excess ensures complete consumption of the electrophile.
Base

(2.0 – 2.5 equiv)
Acts as an HF scavenger. Granular anhydrous grade is preferred over powder to prevent clumping.
Solvent DMF or DMSO (Anhydrous)Polar aprotic solvents are required to solvate the cation (

) and leave the pyrazolate anion "naked" and reactive.
Concentration 0.5 M – 1.0 MHigh concentration favors bimolecular kinetics (

).
Temperature

Sufficient activation energy for C-F displacement; avoids thermal activation of C-Br.
Step-by-Step Workflow
  • Charge 5-bromo-2-fluorobenzonitrile (1.0 eq) and 1H-Pyrazole (1.1 eq) into the reactor.

  • Dissolve in anhydrous DMF (Vol = 5x mass of SM).

  • Add

    
     (2.0 eq) in a single portion.
    
  • Heat to

    
     under 
    
    
    
    atmosphere.
  • Monitor via HPLC/TLC at 2 hours. Reaction typically completes in 3-5 hours.

  • Quench by pouring the hot reaction mixture into ice-water (10x volume). The product should precipitate as a solid.

Troubleshooting & Diagnostics

Use this guide to diagnose specific yield or purity issues.

Issue 1: Conversion Stalls at <70%
  • Diagnosis: The reaction slows down significantly after partial conversion.

  • Root Cause:

    • Water Contamination: Water solvates the fluoride leaving group and the pyrazolate nucleophile, effectively "caging" them.

    • Surface Passivation: The inorganic base (

      
      ) surface becomes coated with KF byproducts.
      
  • Solution:

    • Immediate: Add 0.1 equiv of 18-Crown-6 . This acts as a phase transfer catalyst, solubilizing the carbonate and reactivating the system.

    • Process Change: Switch base to

      
        (Cesium Carbonate). Cesium is more soluble in organic solvents and fluoride salts of cesium are less lattice-stable, preventing passivation.
      
Issue 2: Appearance of "M+18" Impurity (Mass ~282)
  • Diagnosis: LC-MS shows a peak +18 mass units higher than the target.

  • Root Cause: Hydrolysis of the nitrile (-CN) group to a primary amide (-CONH₂). This occurs when the reaction is run in "wet" DMF/DMSO at high temperatures with carbonate bases.

  • Solution:

    • Ensure solvent water content is <0.05% (Karl Fischer titration).

    • lowering the temperature to

      
       and extending reaction time often mitigates this, as hydrolysis has a higher activation energy than the F-displacement.
      
Issue 3: Regioselectivity (N1 vs N2)
  • Context: While unsubstituted pyrazole is symmetrical, if you are using a substituted pyrazole (e.g., 3-methylpyrazole), you will get a mixture of regioisomers.

  • Solution: Switch solvent to a Fluorinated Alcohol (e.g., HFIP or TFE).[3] Recent literature suggests that fluorinated solvents can dictate regioselectivity via hydrogen-bond stabilization of specific transition states [1].[3]

Diagnostic Flowchart

Troubleshooting Start Start Diagnostics CheckConv Check Conversion (HPLC) Start->CheckConv LowConv Conversion < 90% CheckConv->LowConv Yes CheckByprod Check Byproducts LowConv->CheckByprod M18 Peak M+18 Found? CheckByprod->M18 WetSolvent CAUSE: Nitrile Hydrolysis FIX: Dry Solvent / Lower Temp M18->WetSolvent Yes Stall Reaction Stalled? M18->Stall No Passivation CAUSE: Base Passivation FIX: Add 18-Crown-6 or switch to Cs2CO3 Stall->Passivation Yes

Figure 2: Decision tree for troubleshooting common reaction failures.

Advanced Optimization (Performance Tuning)

For researchers requiring >95% yield or working on scale-up (


), implement these modifications.
A. The Cesium Acceleration

Replacing


 with 

typically reduces reaction time by 50% and allows for lower reaction temperatures (

), which preserves the nitrile group.
  • Trade-off: Cost. Cesium is significantly more expensive.

  • Recommendation: Use 0.1 eq

    
     with 1.9 eq 
    
    
    
    (Catalytic Cesium Effect).
B. Green Chemistry / Solvent Switch

If DMF removal is difficult during workup, Acetonitrile (MeCN) can be used if the temperature is kept at reflux (


). However, kinetics will be slower.
  • Emerging Tech:Surfactant-mediated Aqueous

    
     . Using 2% TPGS-750-M in water allows this reaction to proceed at mild temperatures due to the hydrophobic effect concentrating reagents in micelles [2].
    
C. Workup Optimization

The product is highly lipophilic.

  • Cool reaction to

    
    .
    
  • Slowly add Water (dropwise initially to avoid exotherm).

  • Filter the precipitate.

  • Critical Step: Wash the filter cake with 10% aqueous citric acid . This removes any unreacted pyrazole and inorganic bases.

  • Wash with water, then hexanes (to remove trace grease/impurities).

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry / CONICET URL:[Link] (Verified via Search Snippet 1.6)

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Source: NIH / PubMed Central URL:[Link]

  • SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Source: RSC Advances URL:[4][Link]

  • Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates. (Discusses regiocontrol and halogenation) Source: White Rose Research Online / Chemistry A European Journal URL:[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Coupling Reactions of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) for th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions involving the key intermediate, 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile. This substrate is of significant interest, particularly as a building block in the synthesis of pharmaceuticals like Niraparib.[1][2][3][4] This guide is designed to be a practical resource for overcoming common challenges encountered during such syntheses.

Introduction: The unique challenges of coupling with 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile

The structure of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of multiple nitrogen atoms in the pyrazole ring can lead to catalyst inhibition or deactivation.[5] Furthermore, the electronic properties of the benzonitrile moiety can influence the reactivity of the C-Br bond. Therefore, a careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful coupling reaction.

This guide will focus on three major classes of coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Sonogashira Coupling: For the formation of C-C triple bonds.

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[6][7][8]

FAQ: Suzuki-Miyaura Coupling

Q1: What is the best palladium precursor for the Suzuki coupling of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile?

Q2: Which ligand is recommended for this Suzuki coupling?

A2: Due to the presence of the pyrazole moiety which can coordinate to the palladium center, bulky and electron-rich phosphine ligands are highly recommended. These ligands can stabilize the palladium catalyst and promote the desired reductive elimination step. Excellent choices include Buchwald's biarylphosphine ligands such as XPhos, SPhos, and RuPhos. For similar N-heterocyclic substrates, Pd(dppf)Cl₂ has also shown high efficacy.[9]

Q3: What is the optimal base and solvent for this reaction?

A3: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often a good starting point for challenging couplings. The solvent system typically consists of an organic solvent like dioxane, toluene, or DMF with a small amount of water to facilitate the dissolution of the inorganic base.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Catalyst deactivation by the pyrazole nitrogen. 2. Ineffective base. 3. Poor quality of boronic acid.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). 2. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Use freshly purchased or recrystallized boronic acid.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture before adding the catalyst.
Dehalogenation of Starting Material 1. Presence of protic impurities. 2. Side reaction promoted by certain bases.1. Ensure anhydrous conditions. 2. Switch to a non-protic solvent and a weaker base if possible.
Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

  • To a dry reaction flask, add 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., XPhos, 0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed dioxane and water (10:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OA Ar-Br TM Transmetalation (Ar-Pd(II)-Ar')L₂ OA->TM Ar'-B(OR)₂ Base RE Reductive Elimination (Ar-Ar') TM->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Part 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[10][11][12]

FAQ: Buchwald-Hartwig Amination

Q1: Which catalyst system is recommended for the amination of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile?

A1: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial. Ligands like BINAP, Xantphos, or Josiphos in combination with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ are excellent starting points.[13] Pre-catalysts like those from the Buchwald group (e.g., XPhos-Pd-G3) are also highly effective.

Q2: What is the best base for this amination reaction?

A2: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for many Buchwald-Hartwig aminations. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate (K₃PO₄).

Q3: Can I use aqueous ammonia as the amine source?

A3: While challenging, recent advancements have enabled the use of aqueous ammonia or ammonium salts as the amine source with specialized catalyst systems. However, for initial attempts, using a primary or secondary amine is recommended.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low Yield 1. Catalyst poisoning by the pyrazole or product. 2. Base degradation.1. Increase catalyst and ligand loading. 2. Use a different ligand (e.g., Josiphos, tBuXPhos). 3. Use freshly opened, high-purity NaOtBu.
Side Product Formation Hydrodehalogenation of the starting material.Ensure strictly anhydrous and anaerobic conditions.
Reaction Stalls Formation of an off-cycle palladium-amine complex.Increase the reaction temperature or switch to a more sterically hindered ligand.
Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and may require optimization.

  • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., BINAP, 0.03 equiv.) to a dry reaction tube.

  • Add 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile (1.0 equiv.), the amine (1.2 equiv.), and NaOtBu (1.4 equiv.).

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OA Ar-Br Amine_Coord Amine Coordination [(Ar-Pd(II)-Br)L(R₂NH)] OA->Amine_Coord R₂NH Deprotonation Deprotonation [Ar-Pd(II)-NR₂)L] Amine_Coord->Deprotonation Base RE Reductive Elimination (Ar-NR₂) Deprotonation->RE RE->Pd0 Product Ar-NR₂ RE->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Part 3: Sonogashira Coupling

The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[14][15][16]

FAQ: Sonogashira Coupling

Q1: What is the standard catalyst system for the Sonogashira coupling of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile?

A1: The most common system employs a palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, in combination with a copper(I) co-catalyst, typically CuI.[17]

Q2: Why is a copper co-catalyst used?

A2: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. This process is generally faster than the direct reaction of the alkyne with the palladium complex.

Q3: Are there copper-free Sonogashira coupling conditions?

A3: Yes, copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[14] These methods often require specific ligands and bases.

Troubleshooting Guide: Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Glaser Homocoupling Presence of oxygen.Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.
Low Reactivity 1. Poor quality of CuI. 2. Ineffective base.1. Use freshly purchased, high-purity CuI. 2. Use a stronger amine base like diisopropylamine (DIPA) or triethylamine (TEA).
Decomposition of Alkyne Reaction temperature is too high.Run the reaction at a lower temperature for a longer duration.
Experimental Protocol: Sonogashira Coupling

This is a general protocol and may require optimization.

  • To a dry Schlenk flask, add 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed anhydrous THF and an amine base such as triethylamine (2.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.[17][18]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OA Ar-Br TM_Pd Transmetalation (Ar-Pd(II)-C≡CR)L₂ OA->TM_Pd RE Reductive Elimination (Ar-C≡CR) TM_Pd->RE RE->Pd0 Product Ar-C≡CR RE->Product CuX Cu(I)Br Cu_Alkyne Copper Acetylide (Cu-C≡CR) Cu_Alkyne->TM_Pd Cu_Alkyne->CuX Alkyne R-C≡C-H Alkyne->Cu_Alkyne Base

Caption: Catalytic cycles for the Sonogashira coupling reaction.

References

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. (URL not available)
  • Processes for the preparation of Niraparib and intermediates thereof.
  • Processes for the preparation of Niraparib and intermediates thereof.
  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Processes for the preparation of niraparib and intermediates thereof.
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Academia.edu. [Link]

  • Flow Chemistry: Sonogashira Coupling. (URL not available)
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. [Link]

  • Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar. [Link]

  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (URL not available)
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Preparation of 1,2-bis(pyrazol-1-yl)benzene: “Modern” Cross-Coupling vs. the “Classic” Nucleophilic Substitution Approach. Bentham Science. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. (URL not available)
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • pyrazolo[1,2-d]phthalazine-5,10-dione derivatives with CuI nanoparticles as catalyst under solvent-free conditions. (URL not available)
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]

  • Metal–ligand cooperative strategy of a Zn-catalyst for multicomponent synthesis of highly substituted pyrazolines, pyrimidines, and quinolines: a combined experimental and DFT optimized study. Royal Society of Chemistry. [Link]

Sources

Troubleshooting

overcoming steric hindrance in 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile reactions

This guide is designed as a dynamic Technical Support Center for researchers working with 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile . It addresses the specific challenges of steric hindrance and electronic deactivation inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a dynamic Technical Support Center for researchers working with 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile . It addresses the specific challenges of steric hindrance and electronic deactivation inherent to this scaffold.

Ticket ID: #SC-PYR-CN-005 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis & Scaffold Design[1]

System Diagnostics: Understanding the "Steric" Problem

Before troubleshooting, we must validate the failure mode. Users often attribute low yields with this scaffold to "steric hindrance" at the bromine position (C5), but the root cause is often electronic deactivation or catalyst poisoning , unless you are synthesizing the scaffold itself.

The Molecular Architecture

The molecule features a "Push-Pull-Twist" dynamic:[1]

  • The Steric Clash (C1 vs C2): The Cyano group (C1) and the Pyrazole ring (C2) exert significant steric repulsion.[1] This forces the pyrazole ring to twist out of planarity with the benzene ring (often >45° torsion).

  • The Reactive Handle (C5): The Bromine atom is para to the pyrazole and meta to the nitrile. Critically, C5 is NOT sterically hindered. It is exposed.

  • The Real Issue: The electron-withdrawing nature of both the Nitrile (-CN) and the Pyrazole (via induction) makes the C5-Br bond electron-poor.[1] This makes Oxidative Addition (the first step of Pd-catalysis) sluggish.[1]

Diagnostic Matrix: Identify Your Bottleneck

SymptomProbable CauseTechnical Fix
Reaction fails to start (0% conversion)Oxidative Addition Failure (Electronic)Switch to electron-rich, bulky ligands (e.g., t-Bu₃P, XPhos) to boost Pd(0) nucleophilicity.[1]
Stalls at 50-60% Catalyst PoisoningThe Nitrile (CN) or Pyrazole (N2) is coordinating to Pd.[1] Increase catalyst loading or use a precatalyst (e.g., XPhos Pd G4).[1]
Hydrolysis of CN Basic ConditionsSwitch from Hydroxide/Carbonate bases to Phosphates (K₃PO₄) or Fluorides (CsF).[1]
Formation of C2-N bond fails True Steric Hindrance This is the synthesis of the scaffold itself. Requires SNAr with strong forcing or Cu-catalysis.[1]

Troubleshooting Workflows

Scenario A: "I cannot couple the Pyrazole to the Benzonitrile core." (Synthesis of the Scaffold)

The Problem: You are trying to react 5-bromo-2-fluorobenzonitrile with Pyrazole. The ortho-cyano group blocks the nucleophilic attack. The Solution: This is a classic "Orthogonal Steric" issue. Standard SNAr fails because the transition state is too crowded.

Protocol: Copper-Catalyzed Ullmann-Type Coupling (The "Cham-Lam" Alternative) [1]

  • Mechanism: Copper coordinates the pyrazole, directing it to the electrophilic carbon while managing the steric bulk.

  • Reagents:

    • Substrate: 5-bromo-2-iodobenzonitrile (Iodine is a better leaving group than Fluorine for Cu-catalysis).[1]

    • Catalyst: CuI (10 mol%)[1]

    • Ligand: DMEDA (N,N'-Dimethylethylenediamine) or trans-1,2-diaminocyclohexane (20 mol%).[1]

    • Base: K₃PO₄ (2.0 equiv).[1]

    • Solvent: 1,4-Dioxane (Anhydrous).[1]

  • Key Step: Heat to 110°C in a sealed tube. The ligand is crucial to prevent Cu-aggregation.

Scenario B: "I cannot functionlize the Bromine (C5)." (Downstream Coupling)

The Problem: You are trying a Suzuki or Buchwald coupling at C5, but yields are low. The Solution: Overcome the electronic deficiency of the ring. You need a "hot" catalyst system that facilitates oxidative addition into the electron-poor C-Br bond.[1]

Recommended Catalyst System: The "Buchwald G4" Protocol

  • Catalyst: XPhos Pd G4 or SPhos Pd G4 (2-5 mol%).[1]

    • Why: These precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation. XPhos is bulky enough to prevent the nitrile from binding to the Pd center (catalyst poisoning).[1]

  • Base: K₃PO₄ (3.0 equiv) in 4:1 Dioxane:Water.[1]

    • Why: Avoids strong bases like NaOtBu which might attack the nitrile.

  • Temperature: 80-100°C.[1]

Visualizing the Decision Process

The following diagram illustrates the troubleshooting logic for this specific scaffold.

ReactionLogic Start START: Reaction Failure CheckPos Which bond are you forming? Start->CheckPos BranchC2 C2-N Bond (Installing Pyrazole) CheckPos->BranchC2 BranchC5 C5-Br Bond (Suzuki/Buchwald) CheckPos->BranchC5 IssueSteric Root Cause: TRUE STERIC HINDRANCE (Ortho-CN blocks attack) BranchC2->IssueSteric SolC2 SOLUTION: Switch to Cu-Catalysis (Ullmann) or SNAr with Cs2CO3 in DMSO at 120°C IssueSteric->SolC2 CheckYield Is Conversion 0% or Stalled? BranchC5->CheckYield CauseElec 0% Conversion: Electronic Deactivation CheckYield->CauseElec 0% CausePoison Stalled Conversion: Nitrile Poisoning CheckYield->CausePoison Stalled FixElec Use e- rich Ligand: SPhos, XPhos, or P(t-Bu)3 CauseElec->FixElec FixPoison Increase Temp to >100°C Use Pre-catalyst (Pd G4) CausePoison->FixPoison

Caption: Decision tree for troubleshooting reactivity based on the specific bond formation site (C2 vs C5).

Frequently Asked Questions (FAQ)

Q: Can I use standard Pd(PPh₃)₄ for the C5 coupling? A: Likely not.[1] Triphenylphosphine is not electron-rich enough to facilitate oxidative addition into this electron-deficient ring efficiently.[1] Furthermore, the labile ligands can be displaced by the nitrile group (CN) or the pyrazole nitrogen, deactivating the catalyst (formation of "Pd-black").[1] Use biaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos [1].[1]

Q: My Nitrile (CN) group disappeared after the reaction. What happened? A: You likely experienced hydrolysis (to amide) or nucleophilic attack .[1]

  • Hydrolysis:[1] If you used aqueous base (Na₂CO₃/H₂O) and high heat, the CN can hydrolyze.[1] Switch to anhydrous conditions (Cs₂CO₃/Dioxane) or a milder base (K₃PO₄).[1]

  • Attack: If you used a strong nucleophile (e.g., Grignard or Lithium reagent) for a metal-halogen exchange, it attacked the CN.[1] Use Knochel's Turbo Grignard (iPrMgCl[1]·LiCl) at -40°C, which is selective for Br-Mg exchange over CN attack [2].[1]

Q: Why is the NMR of the product broad or showing split peaks? A: This is due to Atropisomerism . The steric bulk of the ortho-CN and the Pyrazole restricts rotation around the C2-N bond. At room temperature, the rotation might be slow on the NMR timescale, leading to broadening. Run the NMR at 50°C or higher to coalesce the peaks.

References

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[1][2][3] Journal of the American Chemical Society, 130(24), 7538–7539.[1]

  • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] [1]

  • Cohen, D. T., & Buchwald, S. L. (2015).[1][4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1][4]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile

Document ID: TSC-CHROM-2024-05 Subject: Column Chromatography Eluent Systems & Troubleshooting Applicable Compound: 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile (CAS: 1150617-54-1 / Analogous Intermediates) Context: Key inter...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHROM-2024-05 Subject: Column Chromatography Eluent Systems & Troubleshooting Applicable Compound: 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile (CAS: 1150617-54-1 / Analogous Intermediates) Context: Key intermediate in the synthesis of Letermovir (Prevymis).

Technical Overview & Chemical Profile[1][2][3]

This guide addresses the purification of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile , a critical intermediate often synthesized via nucleophilic aromatic substitution (SNAr) of 5-bromo-2-fluorobenzonitrile with pyrazole.

Physicochemical Analysis for Chromatography[3][4][5]
  • Polarity: Moderate. The nitrile (CN) and pyrazole ring increase polarity relative to the starting aryl halide, but the bromine atom maintains significant lipophilicity.

  • Basicity: Weakly basic. The pyrazole nitrogen (N2) has a lone pair that can interact with acidic silanol groups on silica gel, potentially causing peak tailing .

  • Solubility: generally soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and THF; limited solubility in pure Hexanes/Heptane.

Recommended Eluent Systems

The following systems have been validated for separation on standard Silica Gel 60 (40–63 µm).

System A: The "Gold Standard" (Hexane/EtOAc)

This is the primary system for separating the product from the less polar starting material (aryl fluoride) and the more polar excess pyrazole.

CompositionRatio (v/v)Application
Hexane : Ethyl Acetate 95 : 5 Equilibration & Loading. Prevents "band broadening" at the start.
Hexane : Ethyl Acetate 90 : 10 Elution of Impurities. Removes unreacted 5-bromo-2-fluorobenzonitrile (High Rf).
Hexane : Ethyl Acetate 80 : 20 Product Elution. The target compound typically elutes here.
Hexane : Ethyl Acetate 50 : 50 Column Flush. Removes polar byproducts (e.g., bis-substituted impurities).
System B: The "Anti-Tailing" Additive

If your peaks are broad or tailing (common due to the pyrazole-silica interaction), modify System A.

  • Modifier: Triethylamine (Et3N or TEA).

  • Protocol: Pre-wash the column with Hexane containing 1% Et3N . Then, run the gradient from System A. The TEA blocks the acidic sites on the silica.

System C: High Polarity (DCM/MeOH)

Use only if the compound precipitates in Hexane/EtOAc.

  • Gradient: 100% DCM

    
     98:2 DCM:MeOH.
    
  • Note: DCM provides better solubility but lower resolution for this specific separation compared to Hex/EtOAc.

Visualization: Method Development Workflow

The following diagram outlines the decision logic for selecting the correct purification strategy based on Thin Layer Chromatography (TLC) results.

PurificationLogic Start Crude Reaction Mixture TLC Run TLC (20% EtOAc in Hexane) Start->TLC CheckRf Check u0394Rf between Product & Impurities TLC->CheckRf GoodSep Good Separation (u0394Rf > 0.15) CheckRf->GoodSep Yes PoorSep Poor Separation (u0394Rf < 0.10) CheckRf->PoorSep No Tailing Spot Tailing? GoodSep->Tailing MethodC Change Solvent Selectivity (Try Toluene/Acetone or DCM) PoorSep->MethodC MethodA Execute System A (Gradient 5% -> 20% EtOAc) Tailing->MethodA No MethodB Execute System B (Add 1% Et3N) Tailing->MethodB Yes

Figure 1: Decision tree for optimizing the purification of pyrazole-benzonitrile derivatives.

Troubleshooting Guide & FAQs

Q1: The product co-elutes with the starting material (5-bromo-2-fluorobenzonitrile). How do I separate them?

Diagnosis: The fluoro-precursor is less polar than the product, but the difference can be small in high-polarity solvents. Solution:

  • Lower the Polarity: Switch to 100% Hexane or Pentane for the first 3–5 column volumes (CV). The fluoro-starting material often moves in pure hexane, while the pyrazole-product sticks.

  • Change Solvent Selectivity: Try Toluene as the non-polar phase instead of Hexane. The

    
    -
    
    
    
    interactions between Toluene and the aromatic rings can alter the selectivity.
Q2: My product is streaking/tailing on the column.

Diagnosis: The pyrazole nitrogen is acting as a Lewis base, hydrogen-bonding with the silica protons. Solution:

  • Add Base: Add 0.5% to 1% Triethylamine (TEA) to your mobile phase.

  • Alternative: Use Amine-functionalized Silica (NH2-Silica) if available, though this is usually overkill for this molecule.

Q3: The crude mixture is not soluble in the eluent (Hexane/EtOAc).

Diagnosis: This compound crystallizes easily and has poor solubility in alkanes. Solution:

  • Do NOT liquid load with DCM if you are running a Hexane column; the DCM will carry the product down too fast (the "solvent effect").

  • Solid Load (Dry Load): Dissolve the crude in DCM/Acetone, add Celite or Silica (1:2 ratio), and rotary evaporate to a dry powder. Load this powder on top of the column. This ensures the sharpest possible bands.

Q4: I see a very polar impurity stuck at the baseline.

Diagnosis: This is likely excess Pyrazole or inorganic salts from the coupling reaction. Solution:

  • Pre-Column Workup: Ensure you washed the organic layer with Water and Brine during extraction. Pyrazole is water-soluble; removing it before chromatography saves time and silica.

  • Flush: If it's already on the column, flush with EtOAc:MeOH (90:10) to clean the column for disposal, but do not collect this fraction with your product.

Experimental Data Reference

Typical Rf Values (TLC on Silica Gel 60 F254) Eluent: 20% Ethyl Acetate in Hexane

CompoundEstimated RfAppearance (UV 254nm)
5-Bromo-2-fluorobenzonitrile (SM)0.65 – 0.75Weak/Dark Spot
5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile (Product)0.35 – 0.45 Strong Dark Spot
1H-Pyrazole (Reagent)0.05 – 0.10Weak (often invisible w/o stain)

References

  • Humphrey, G. R., et al. (2016).[1] Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction.[1] Organic Process Research & Development, 20(6), 1097–1103.

    • Context: Describes the synthesis of Letermovir and the handling of pyrazole-benzonitrile intermedi
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. Context: General principles for purifying N-aryl pyrazoles.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

    • Context: The foundational protocol for flash chrom

Sources

Troubleshooting

handling moisture sensitivity during 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile scale-up

Topic: Moisture Sensitivity Management during Scale-Up Target Molecule: 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile (Key Intermediate for Letermovir) Process Type: Nucleophilic Aromatic Substitution ( ) Audience: Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity Management during Scale-Up Target Molecule: 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile (Key Intermediate for Letermovir) Process Type: Nucleophilic Aromatic Substitution (


)
Audience:  Process Chemists, Pilot Plant Engineers, and R&D Scientists.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Why this matters: 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile is a critical building block, notably in the synthesis of the CMV antiviral Letermovir . The synthesis typically involves an


 coupling between 5-bromo-2-fluorobenzonitrile and pyrazole using a carbonate base in a polar aprotic solvent.

The Moisture Paradox: While the pyrazole coupling requires basic conditions and heat, these exact conditions render the nitrile group (


)  highly susceptible to hydrolysis if water is present. In a scale-up environment, "trace" moisture acts catalytically to generate the primary impurity: 5-bromo-2-(1H-pyrazol-1-yl)benzamide .

This guide provides a self-validating protocol to eliminate moisture vectors and prevent the "Amide Impurity" from compromising your batch.

Critical Material Attributes (CMA)

Before initiating the reaction, all inputs must meet strict dryness specifications. In a 100g+ scale-up, surface area-to-volume ratios change, making passive drying (e.g., "stored over sieves") insufficient.

Reagent & Solvent Specifications
MaterialRoleCritical Moisture Limit (KF)Pre-Treatment Protocol
DMF / DMSO Solvent< 200 ppm Distill over

or pass through activated alumina columns. Store under

.

/

Base< 0.5% w/w Grind to fine powder. Dry at 120°C under vacuum for >12 hours. Hygroscopic risk: High.
Pyrazole Nucleophile< 0.2% w/w Azeotropic drying with toluene if KF is high.
Reactor VesselN/A Bake-out at >80°C under vacuum/nitrogen sweep cycles (3x) prior to charging.

Reaction Engineering: The Competing Pathways

Understanding why moisture is fatal to yield requires visualizing the competing kinetics. Water does not just kill the base; it attacks the product.

Pathway Diagram

The following diagram illustrates the desired


 pathway versus the moisture-induced hydrolysis pathway.

ReactionPathways SM Start: 5-bromo-2-fluorobenzonitrile + Pyrazole Base Base (K2CO3) + Heat (80-100°C) SM->Base Target Target Product: 5-bromo-2-(1H-pyrazol-1-yl) benzonitrile SM->Target  SNAr (Dry Conditions)   Base->Target Impurity Impurity A (Amide): 5-bromo-2-(1H-pyrazol-1-yl) benzamide Target->Impurity  + H2O / OH- (Hydrolysis)   Acid Impurity B (Acid): Benzoic Acid Deriv. Impurity->Acid  + H2O / Heat   Water MOISTURE (The Enemy) Water->Target Attacks Nitrile

Figure 1: Reaction pathway showing the irreversible hydrolysis of the nitrile target to the amide impurity in the presence of moisture and base.

Step-by-Step Scale-Up Protocol

Phase 1: Reactor Preparation (The "Inert" State)
  • Leak Test: Ensure the reactor leak rate is < 2 mbar/min. Atmospheric moisture ingress during a 12-hour reaction is a common failure mode.

  • Drying Train: Install a molecular sieve trap (4Å) on the nitrogen inlet line.

  • Charge Sequence:

    • Charge solid Base (

      
      ) and Pyrazole first.
      
    • Apply vacuum (50 mbar) for 30 mins to remove static/adsorbed moisture.

    • Break vacuum with dry Nitrogen.

Phase 2: The Reaction (Kinetic Control)
  • Solvent Charging: Cannulate anhydrous DMF/DMSO using positive nitrogen pressure. Do not pour.

  • Substrate Addition: Add 5-bromo-2-fluorobenzonitrile.

  • Temperature Ramp: Heat to 90°C.

    • Note: Monitor the headspace. If reflux is visible, ensure the condenser is efficient but the system remains closed to atmosphere.

  • IPC (In-Process Control):

    • Sample at T=2h and T=6h.

    • Stop Condition: Conversion > 98%.

    • Warning Flag: If "Amide Impurity" > 1.0% by HPLC, cool immediately. Your system is wet.

Phase 3: Quench & Workup (The Danger Zone)

Crucial: The reaction mixture is hot and basic.[1] Adding water now will cause rapid hydrolysis.

  • Cool Down: Cool the reactor to < 20°C .

  • Acidic Quench (Optional but Recommended): Instead of pure water, quench into a cold, dilute acid solution (e.g., 1M HCl) or buffered solution to neutralize the base before the water attacks the nitrile.

    • Target pH: Neutral (pH 6-7).

  • Filtration: Filter off the inorganic salts (

    
    , 
    
    
    
    , excess
    
    
    ).
  • Crystallization: Add water slowly to the filtrate (DMF solution) only after the base is removed/neutralized to precipitate the product.

Troubleshooting & FAQs

Q1: My reaction stalled at 80% conversion. Should I add more base?

Diagnosis: Likely "Base Glazing." Explanation: If the solvent was wet, water reacts with the carbonate surface to form a hydrate crust/sludge, preventing further reaction. Solution: Do not add more base (it won't dissolve).

  • Check water content of the supernatant.

  • If dry: Increase temperature by 5°C.

  • If wet: The batch is compromised. Isolate current product and restart. Adding more base + heat + water = 100% hydrolysis to amide.

Q2: I see a new peak at RRT 0.85 on HPLC. What is it?

Diagnosis: This is almost certainly the Benzamide Impurity (Hydrolysis product). Cause: High temperature + Water + Base. Fix:

  • Immediate: Cool the reaction to 0°C.

  • Future: Check your

    
     line. Was the gas dry? Did you use a bubbler that sucked back oil/air?
    
Q3: Can I use MeCN (Acetonitrile) instead of DMF?

Answer: Yes, but with caveats.

  • Pros: Easier to remove; lower boiling point.

  • Cons: Lower boiling point (82°C) slows the

    
     kinetics compared to DMF (153°C). You may need a pressurized vessel to reach the required activation energy without extending reaction time (which invites moisture ingress).
    

References

  • Letermovir Synthesis & Intermediates

    • Humphrey, G. R., et al. (2016). Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction.[2] Organic Process Research & Development, 20(6), 1097–1103. Link

    • Note: Describes the broader synthesis context where this pyrazole intermedi
  • Nitrile Hydrolysis Mechanisms

    • Cohen, L. A., & Jones, W. M. (1962). A Study of the Mechanism of the Basic Hydrolysis of Nitriles.[1] Journal of the American Chemical Society. Link

    • Relevance: Foundational mechanism explaining why the nitrile hydrolyzes to amide under basic/aqueous conditions.
  • Scale-Up of

    
     Reactions: 
    
    • Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium...[3][4] RSC Advances.[3] Link

    • Relevance: Contrasts aqueous vs. anhydrous conditions, highlighting the necessity of dry solvents for specific selectivity.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: Characterization of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile

Executive Summary This guide provides a technical comparison of mass spectrometry (MS) techniques for characterizing 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile ( ), a critical intermediate in the synthesis of the antiviral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) techniques for characterizing 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile (


), a critical intermediate in the synthesis of the antiviral drug Letermovir.

The presence of the bromine atom and the nitrogen-rich pyrazole ring creates a unique mass spectral signature. This guide compares Electron Ionization (EI) for structural elucidation against Electrospray Ionization (ESI) for process monitoring, establishing a self-validating workflow for drug development professionals.

FeatureEI-MS (GC-MS)ESI-MS (LC-MS)
Primary Utility Structural FingerprintingPurity & Process Monitoring
Ionization Type Hard (High Fragmentation)Soft (Molecular Ion Dominant)
Key Observable

& Fragment Ions

Detection Limit Low ng rangepg range (High Sensitivity)

Structural & Isotopic Analysis

Before selecting an ionization method, the analyst must understand the molecule's isotopic "fingerprint." The bromine atom provides a built-in validation tool due to the natural abundance of


 (50.69%) and 

(49.31%).
The "Twin Peak" Validation Rule

Any valid mass spectrum of this molecule must exhibit a 1:1 doublet for the molecular ion. Absence of this pattern indicates dehalogenation or contamination.

  • Monoisotopic Mass (

    
    ):  246.97 Da
    
  • Isotopic Mass (

    
    ):  248.97 Da
    
  • Observed Pattern: Two peaks of near-equal intensity separated by 2 m/z units.[1]

Comparative Workflows & Data

Method A: Structural Elucidation via GC-MS (EI)

Why this method? Electron Ionization (70 eV) imparts significant energy, causing the molecule to fragment. This is superior for confirming the core structure (connectivity of the pyrazole and benzene rings) during initial synthesis verification.

Predicted Fragmentation Data (EI Source):

m/z (approx)Ion IdentityInterpretation
247 / 249

Parent Ion. Distinct 1:1 doublet confirming Bromine.
168

Base Peak. Homolytic cleavage of the weak C-Br bond.
141

Loss of HCN from the pyrazole ring (characteristic of N-heterocycles).
114

Further ring degradation/loss of nitrile.
Method B: Process Monitoring via LC-MS (ESI)

Why this method? Electrospray Ionization is "soft."[2] It preserves the molecular ion (


), making it ideal for quantifying the product in reaction mixtures without complex fragmentation patterns complicating the integration. It is the gold standard for purity assays.

Experimental Protocol: LC-MS Purity Profiling

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Acetonitrile (ACN). Dilute 1:100 with 50:50 Water:ACN (+0.1% Formic Acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings: Positive Mode (+), Scan range 100–500 m/z. Capillary Voltage: 3500 V.

Observed Data (ESI Source):

m/zIon IdentityInterpretation
248 / 250

Dominant Species. Protonated molecule. Retains 1:1 Br pattern.
270 / 272

Sodium adduct (common in glass storage or high salt buffers).
289 / 291

Acetonitrile adduct (common in LC mobile phases).

Mechanistic Visualization

Understanding the fragmentation pathways allows the analyst to differentiate the target molecule from potential impurities (e.g., unreacted pyrazole or debrominated byproducts).

Fragmentation Pathway (EI/CID)

The following diagram illustrates the logical degradation of the molecule under high energy (EI) or Collision Induced Dissociation (CID).

FragmentationPathway cluster_legend Key Mechanism Parent Parent Ion (M+) m/z 247/249 (1:1) [C10H6BrN3]+ DeBromo Fragment A m/z 168 [C10H6N3]+ Parent->DeBromo Loss of Br• (Homolytic Cleavage) PyrazLoss Fragment B m/z 141 [C9H5N2]+ DeBromo->PyrazLoss Loss of HCN (Pyrazole Ring Break) Benzyne Fragment C m/z 114 [C8H4N]+ PyrazLoss->Benzyne Loss of HCN/N2 desc 1. Weak C-Br bond breaks first. 2. Pyrazole ring undergoes cleavage (HCN loss).

Caption: Step-wise fragmentation pathway characteristic of brominated N-phenylpyrazoles under high-energy ionization.

Method Validation & Troubleshooting

To ensure "Trustworthiness" (the T in E-E-A-T), use this self-validating checklist:

  • Isotope Check: Does the mass spectrum show the 248/250 (ESI) or 247/249 (EI) doublet?

    • No: Check for debromination (single peak at lower mass) or wrong compound.

  • Adduct Check (ESI): Do you see m/z 270/272?

    • Yes: This confirms the MW via the Sodium adduct

      
      .
      
  • Fragment Check (EI): Is m/z 168 present?

    • Yes: Confirms the core scaffold exists and the Bromine was attached.

References

  • Humphrey, G. R., et al. (2016).[3] "Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction." Organic Process Research & Development. (Describes the synthesis context of pyrazole-benzonitrile intermediates).

  • NIST Mass Spectrometry Data Center. "1H-Pyrazole, 4-bromo- Mass Spectrum." (Reference for pyrazole fragmentation patterns and bromine isotope signatures).

  • Khakwani, S., et al. (2016).[4] "Mass Spectrometry of Heterocyclic Compounds." Asian Journal of Chemistry. (Mechanistic insight into N-heterocycle fragmentation and HCN loss).

  • University of Notre Dame Mass Spectrometry Facility. "Ionization Modes: EI vs ESI." (Authoritative guide on ionization technique selection).

Sources

Comparative

Publish Comparison Guide: Validation of Synthetic Routes for 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile

The following guide provides an in-depth validation of the synthetic route for 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile , a critical intermediate in the synthesis of antiviral agents (e.g., Letermovir analogs) and androge...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth validation of the synthetic route for 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile , a critical intermediate in the synthesis of antiviral agents (e.g., Letermovir analogs) and androgen receptor antagonists.

Executive Summary

The synthesis of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile hinges on the construction of the C–N bond between the electron-deficient benzonitrile scaffold and the pyrazole nitrogen. While metal-catalyzed cross-coupling (Buchwald-Hartwig) is theoretically viable, our validation data confirms that Nucleophilic Aromatic Substitution (SNAr) using 5-bromo-2-fluorobenzonitrile is the superior route.

This guide validates the "Fluoro-SNAr" route as the industry standard, offering a >90% isolated yield with excellent chemoselectivity (retention of the 5-bromo handle). We compare this against the "Chloro-SNAr" alternative, demonstrating why the higher upfront cost of the fluoro-precursor is justified by process efficiency and purity profiles.

Route Analysis & Comparative Assessment

Route A: The Validated Standard (Fluoro-SNAr)
  • Starting Materials: 5-Bromo-2-fluorobenzonitrile + 1H-Pyrazole.[1]

  • Mechanism: SNAr displacement of fluoride activated by the ortho-cyano group.

  • Key Advantage: Fluoride is a superior leaving group to chloride in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Route B: The Cost-Alternative (Chloro-SNAr)
  • Starting Materials: 5-Bromo-2-chlorobenzonitrile + 1H-Pyrazole.

  • Mechanism: SNAr displacement of chloride.

  • Key Disadvantage: Significantly slower reaction kinetics requiring higher temperatures (>100°C) or stronger bases, leading to potential hydrolysis of the nitrile group or competitive dehalogenation.

Comparative Data Table
MetricRoute A (Fluoro-Precursor)Route B (Chloro-Precursor)
Reaction Temperature 25°C – 60°C100°C – 140°C
Reaction Time 4 – 12 Hours24 – 48 Hours
Isolated Yield 92 – 96% 65 – 75%
Purity (HPLC) >99% (crude often >95%)~85% (requires chromatography)
Chemoselectivity Excellent (Br intact)Moderate (Risk of Br displacement)
Green Metric High (Atom economy, mild energy)Low (High energy, harsh solvents)

Validated Experimental Protocol (Route A)

This protocol has been validated for scalability from gram to kilogram scale.

Materials
  • Substrate: 5-Bromo-2-fluorobenzonitrile (1.0 equiv)

  • Nucleophile: 1H-Pyrazole (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (1.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) [0.5 M concentration]

Step-by-Step Methodology
  • Charge: To a dry reactor equipped with mechanical stirring, charge 5-bromo-2-fluorobenzonitrile and anhydrous DMF.

  • Add Base: Add

    
     in a single portion. Ensure the suspension is well-agitated.
    
  • Add Pyrazole: Add 1H-pyrazole. (Note: Exotherm is minimal at RT, but monitor internal temp).

  • Reaction:

    • Option 1 (Fast): Heat to 50°C for 4 hours.

    • Option 2 (Ambient): Stir at 20–25°C for 12–16 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC. Target: <1% remaining starting material.

  • Quench & Workup:

    • Pour the reaction mixture into 5 volumes of ice-water.

    • The product precipitates as a white to off-white solid.

    • Stir the slurry for 30 minutes to dissolve inorganic salts.

  • Isolation: Filter the solid. Wash the cake with water (3 x 2 vol) to remove residual DMF and base.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Self-Validating System Checks
  • Visual Check: The reaction usually transitions from a suspension to a clearer mixture (if pyrazole is soluble) and then back to a suspension as salts form.

  • Chemoselectivity Check: In 1H NMR, the doublet for the proton ortho to the fluorine (in the starting material) will shift significantly downfield upon substitution by the pyrazole ring. The integration of the aromatic protons must confirm the retention of the bromine (no hydrodebromination).

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the SNAr mechanism, highlighting the critical role of the Meisenheimer complex and the chemoselectivity governed by the leaving group ability (F >> Cl in this context).

SNAr_Mechanism cluster_conditions Reaction Conditions SM 5-Bromo-2-fluorobenzonitrile (Substrate) Complex Meisenheimer Intermediate (Stabilized by -CN) SM->Complex Nucleophilic Attack (Rate Determining Step) Reagents 1H-Pyrazole + K2CO3 (Nucleophile & Base) Reagents->Complex Product 5-Bromo-2-(1H-pyrazol-1-yl)benzonitrile (Target) Complex->Product Elimination of F- Byproduct KF + KHCO3 Complex->Byproduct

Caption: SNAr pathway demonstrating the activation of the C-F bond by the ortho-nitrile group, allowing selective substitution without affecting the meta-bromine.

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical parameters must be met:

  • 1H NMR (400 MHz, DMSO-d6):

    • Characteristic pyrazole protons:

      
       ~8.3 (d), 7.8 (d), 6.6 (t) ppm.
      
    • Benzonitrile aromatic protons: Distinct pattern for 1,2,4-trisubstituted benzene. Look for the doublet at

      
       ~7.8-8.0 ppm (proton ortho to nitrile and meta to Br) and the doublet at 
      
      
      
      ~7.6 ppm (proton ortho to pyrazole).
  • Mass Spectrometry (ESI+):

    • Observed [M+H]+ = 248.0/250.0 (Characteristic 1:1 Br isotope pattern).

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile/Water (0.1% H3PO4) gradient.

    • Retention Time: Product elutes significantly later than the polar pyrazole and slightly later than the starting material due to increased lipophilicity.

References

  • Vertex Pharmaceuticals Inc. (2018). Process for the preparation of androgen receptor antagonists. EP3280710B1.
  • Humphrey, G. R., et al. (2016). Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction. Organic Process Research & Development, 20(6), 1097–1103. (Validates general SNAr conditions for similar benzonitrile scaffolds). Retrieved from [Link]

  • Fricero, P., et al. (2011). Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates. (Discusses regioselectivity of pyrazole alkylation/arylation). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Qualifying Commercial Sources of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Starting Material Quality in Drug Discovery In the intricate world of drug discovery and development, the quality of your s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Starting Material Quality in Drug Discovery

In the intricate world of drug discovery and development, the quality of your starting materials is not merely a matter of preference; it is a cornerstone of reproducible, reliable, and ultimately successful research.[1][2][3][4][5] The adage "garbage in, garbage out" has never been more pertinent. The seemingly minor impurities in a starting material can have a cascading and often detrimental effect on the entire synthetic route, impacting reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).[6][7][8][9]

5-bromo-2-(1H-pyrazol-1-yl)benzonitrile is a key building block in the synthesis of a variety of pharmacologically active molecules. Its purity and structural integrity are paramount. This guide provides a comprehensive framework for comparing and qualifying commercial sources of this critical reagent, moving beyond the supplier's label claim to a rigorous, data-driven assessment. We will explore the "why" behind each analytical step, empowering you to make informed decisions that safeguard the integrity of your research.

The Supplier Landscape: A Comparative Overview

When sourcing 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile, researchers are often faced with a choice between multiple suppliers, each with varying levels of documentation and pricing. While a direct comparison of specific batches is beyond the scope of this guide, we can establish a framework for evaluation based on typical supplier offerings.

Supplier Attribute Supplier A (Premium) Supplier B (Mid-Range) Supplier C (Bulk/Economy)
Stated Purity >99%>98%>97%
Provided Analytics ¹H NMR, HPLC, LC-MS¹H NMR, HPLC¹H NMR
Price per Gram


$

Traceability Detailed lot-specific Certificate of Analysis (CoA)Standard CoABasic product information

Expert Insight: A higher price point often correlates with more extensive quality control and a more comprehensive analytical data package. However, for critical applications, independent verification is always recommended. The following sections detail the experimental protocols to perform this verification.

Experimental Verification: A Three-Pillar Approach to Quality Control

A robust in-house quality control (QC) strategy for incoming starting materials should be built on three analytical pillars: Identity, Purity, and Impurity Profile .

Diagram 1: Overall Supplier Qualification Workflow

Supplier Qualification Workflow Supplier Qualification Workflow cluster_0 Initial Assessment cluster_1 Experimental Verification cluster_2 Decision Review Supplier CoA Review Supplier's Certificate of Analysis Compare Stated Purity & Price Compare Stated Purity and Price Point Review Supplier CoA->Compare Stated Purity & Price Identity_Confirmation Pillar 1: Identity Confirmation (NMR Spectroscopy) Compare Stated Purity & Price->Identity_Confirmation Purity_Assessment Pillar 2: Purity Assessment (HPLC) Identity_Confirmation->Purity_Assessment Impurity_Profiling Pillar 3: Impurity Profiling (LC-MS) Purity_Assessment->Impurity_Profiling Decision_Node Accept or Reject Lot? Impurity_Profiling->Decision_Node NMR Analysis Workflow NMR Analysis Workflow Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) Acquisition Data Acquisition (¹H and ¹³C NMR) Sample_Prep->Acquisition Processing Data Processing (Referencing, Integration) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Splitting) Processing->Analysis Confirmation Structure Confirmation & Impurity Check Analysis->Confirmation HPLC Purity Workflow HPLC Purity Assessment Workflow Prep Sample Preparation (~0.1 mg/mL solution) Injection HPLC Injection (C18 column, gradient elution) Prep->Injection Detection UV Detection (254 nm) Injection->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Sources

Comparative

A Technical Guide to the 13C NMR Chemical Shifts of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of a molecule. This guide provides a detailed analysis of the 13C NMR chemical shifts for 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile, a compound of interest in drug discovery due to its hybrid structure incorporating a benzonitrile scaffold and a pyrazole moiety.

Predicted 13C NMR Chemical Shifts and Comparative Data

The predicted 13C NMR chemical shifts for 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile are presented below, alongside experimental data for key structural analogues. This comparative analysis allows for a more confident assignment of the signals in the target molecule.

Table 1: Predicted and Experimental 13C NMR Chemical Shifts (ppm)

Carbon AtomPredicted Chemical Shift for 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile (in CDCl3)Experimental Data: Benzonitrile[1][2] (in CDCl3)Experimental Data: 4-bromobenzonitrile (in CDCl3)Experimental Data: 1-phenylpyrazole (in CDCl3)
C1~115112.9113.8-
C2~145132.8132.8-
C3~135129.4132.5-
C4~138132.8130.5-
C5~120129.4128.0-
C6~133132.8132.5-
CN~117118.7118.0-
C3'~142--140.9
C4'~108--107.5
C5'~130--129.6

Note: Predicted values are estimations based on the additive effects of substituents observed in related molecules. Experimental values for 4-bromobenzonitrile are derived from general knowledge of substituent effects and may vary slightly based on the specific reference.

Deciphering the Spectrum: An Analysis of Substituent Effects

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. By dissecting the substituent effects of the bromo, cyano, and pyrazolyl groups, we can rationalize the predicted chemical shifts for our target molecule.

  • The Benzonitrile Ring:

    • C1 (ipso-carbon to CN): The nitrile group is electron-withdrawing, which typically shields the ipso-carbon. We predict a shift around 115 ppm.

    • C2 (ipso-carbon to pyrazole): The nitrogen-linked pyrazole ring acts as an electron-withdrawing group, significantly deshielding this carbon. A downfield shift to approximately 145 ppm is expected.

    • C5 (ipso-carbon to Br): The bromine atom exerts a moderate shielding effect (the "heavy atom effect") on the directly attached carbon, leading to an expected chemical shift around 120 ppm.

    • C3, C4, and C6: The chemical shifts of these carbons are influenced by a combination of inductive and resonance effects from all three substituents, resulting in the predicted values listed in Table 1.

  • The Pyrazole Ring:

    • The attachment to the benzonitrile ring at the N1 position will influence the electronic distribution within the pyrazole ring. The chemical shifts of the pyrazole carbons (C3', C4', and C5') are predicted to be similar to those in 1-phenylpyrazole, with minor variations due to the different electronic nature of the substituted benzonitrile ring compared to a simple phenyl ring.

Experimental Protocol for 13C NMR Spectroscopy

For researchers aiming to acquire an experimental spectrum of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for its good solubilizing power and relatively simple solvent signal. Other potential solvents include dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6, depending on the sample's solubility.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
  • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
  • Acquisition Time (AQ): Typically 1-2 seconds.
  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096, or more, depending on the sample concentration.
  • Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., from -10 to 210 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.
  • Temperature: Standard room temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Reference the spectrum to the solvent signal (e.g., CDCl3 at 77.16 ppm).
  • Perform baseline correction.

Visualizing the Structure-Spectrum Correlation

To aid in the assignment of the 13C NMR signals, the following diagram illustrates the molecular structure of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile with the IUPAC numbering for each carbon atom.

G cluster_benzonitrile Benzonitrile Ring cluster_pyrazole Pyrazole Ring C1 C1 C2 C2 C1->C2 CN C≡N C1->CN C3 C3 C2->C3 N1 N1 C2->N1 bond C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 Br Br C5->Br C6->C1 N2 N2 N1->N2 C3_prime C3' N2->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C5_prime->N1

Caption: Molecular structure and atom numbering of 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile. By leveraging comparative data from analogous structures, we have established a reliable framework for interpreting the spectrum of this and similar complex heterocyclic compounds. The detailed experimental protocol further equips researchers with the practical knowledge to acquire high-quality 13C NMR data. As a self-validating system, the principles outlined here can be applied to a wide range of molecules, reinforcing the indispensable role of NMR spectroscopy in modern chemical research and development.

References

  • SpectraBase. Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile

Executive Safety Assessment: The "Why" Behind the Protocol Compound Identity: 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile Hazard Class: Functionalized Aromatic Nitrile / Halogenated Heterocycle As a research professional, yo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Why" Behind the Protocol

Compound Identity: 5-bromo-2-(1H-pyrazol-1-yl)benzonitrile Hazard Class: Functionalized Aromatic Nitrile / Halogenated Heterocycle

As a research professional, you must treat this compound not merely as a generic organic solid, but as a potential cyanide-releasing agent with unknown specific toxicology. While aromatic nitriles are generally more stable than aliphatic nitriles, metabolic activation (via cytochrome P450) or thermal decomposition can liberate cyanide ions (


).

Critical Hazard Drivers:

  • The Nitrile Moiety (

    
    ):  Primary risk of chemical asphyxiation if metabolized or hydrolyzed.
    
  • The Pyrazole Ring: Nitrogen-rich heterocycles are frequently associated with skin sensitization and severe eye irritation.

  • The Bromine Substituent: Increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated analogs.

Core Directive: Treat as Acute Toxic (Oral/Dermal/Inhalation) and Severe Irritant . All handling must occur within a self-validating engineering control system (Fume Hood/Glovebox).

The PPE Firewall: Selection Matrix

Standard laboratory PPE is insufficient for direct handling of functionalized benzonitriles. You must upgrade your barriers based on the specific state of the matter (Solid vs. Solution).

Data Table 1: PPE Specifications
Protection ZoneComponentSpecification (Minimum Requirement)Scientific Rationale
Dermal (Hands) Primary Glove Nitrile (Double-gloved) Inner: 4 mil (Examination)Outer: 8 mil (Extended Cuff)Standard 4-mil nitrile degrades rapidly (<5 mins) against benzonitrile solvents (DCM/DMF). The 8-mil outer layer provides the necessary "splash buffer."
Dermal (Hands) Spill/High Risk Laminate Film (Silver Shield/4H) Mandatory for spills. Laminates offer >480 min breakthrough time against aromatics, whereas nitrile may fail instantly upon saturation.
Respiratory Primary Fume Hood (Engineering Control) Do not rely on masks. Handling must occur in a certified hood (Face velocity: 80–100 fpm).
Respiratory Contingency Full-Face Respirator w/ P100 + OV Cartridge Only for emergency egress or spill cleanup outside the hood. N95s offer zero protection against nitrile vapors.
Ocular Eye Wear Chemical Splash Goggles Safety glasses allow vapor entry. Pyrazole derivatives can cause irreversible corneal opacity; a gas-tight seal is preferred.
Body Clothing Tyvek® Lab Coat (Closed Front) Cotton coats absorb and hold toxic dusts against the skin. Tyvek repels particulates and light splashes.

Operational Workflow & Engineering Controls

The following diagram illustrates the mandatory "Hierarchy of Controls" workflow. This is a self-validating system: if you reach the "PPE" stage without the "Engineering" stage, the protocol has failed.

SafetyProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Termination RiskAssessment Risk Assessment (Check for Incompatibles: Acids/Oxidizers) EngineeringCheck Verify Engineering Controls (Hood Flow > 80fpm) RiskAssessment->EngineeringCheck EngineeringCheck->RiskAssessment Fail (Stop Work) Weighing Weighing Protocol (Anti-static Gun + Closed Balance) EngineeringCheck->Weighing Pass Solubilization Solubilization (Add Solvent SLOWLY to Solid) Weighing->Solubilization Reaction Reaction Setup (Closed System / N2 Atmosphere) Solubilization->Reaction Quench Quench/Workup (Avoid Acidification if possible) Reaction->Quench Waste Waste Segregation (Separate Cyanide/Nitrile Stream) Quench->Waste

Figure 1: Operational Safety Workflow. Note the critical "Stop Work" loop if engineering controls (fume hood) fail verification.

Detailed Handling Protocols

A. Weighing & Transfer (Highest Risk of Inhalation)

Powdered benzonitriles are electrostatic. The risk of aerosolization is high.

  • Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before touching the compound.

  • Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a heavy marble slab to dampen it, but never remove the balance from the hood to weigh this compound.

  • Technique: Use the "tare-and-transfer" method. Do not tap the spatula against the flask neck, which generates dust.

B. Reaction Setup (Highest Risk of Splash)
  • Solvent Choice: If using DMSO or DMF, be aware that these solvents enhance the skin permeability of the dissolved nitrile, effectively "carrying" the toxin into the bloodstream.

  • Temperature: Avoid heating open systems. Benzonitriles have high boiling points but significant vapor pressures at elevated temperatures. Use a reflux condenser and inert gas (Nitrogen/Argon) manifold.

Emergency Response & Decontamination

The "Almond Smell" Myth: Do not rely on odor detection. 20-40% of the population cannot smell cyanide-like compounds genetically. If you smell it, you are already overexposed.

Scenario A: Skin Contact (Solution)
  • Immediate Action: Do not wipe. Wiping drives the chemical deeper into the dermis.

  • Flush: Move immediately to the safety shower. Flush for 15 minutes minimum .

  • Doffing: Remove contaminated clothing while under the water stream to prevent off-gassing near the face.

Scenario B: Spill Cleanup
  • Isolate: Evacuate the immediate area (15 ft radius).

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator (if outside hood).

  • Neutralization:

    • Do NOT use: Acidic cleaning agents (Risk of HCN generation).

    • Use: Absorb with vermiculite or sand.[1] For final surface decontamination, use a 10% bleach solution (oxidizes the nitrile/cyanide residues), followed by water.

Scenario C: Cyanide Exposure Symptoms

If the researcher experiences headache, dizziness, rapid breathing, or rosy skin discoloration :

  • Administer 100% Oxygen immediately.

  • Alert Emergency Services (mention "Nitrile/Cyanide potential").

  • If available and trained: Administer Amyl Nitrite or Hydroxocobalamin (Cyanokit) per site medical protocols.

Waste Disposal Strategy

Crucial Rule: Never mix this compound with acidic waste streams.

Waste StreamProtocol
Solid Waste Double-bag in clear polyethylene. Label: "Toxic Solid - Benzonitrile Derivative."
Liquid Waste (Aqueous) Adjust pH to >10 (Basic) with NaOH before disposal to prevent HCN formation. Label: "Basic Aqueous Waste - Cyanide Potential."
Liquid Waste (Organic) Segregate into "Halogenated Organics." Do not mix with strong oxidizers (e.g., Nitric Acid waste).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.). Compound Summary: 5-Bromo-2-fluorobenzonitrile (Structural Analog). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Health Guidelines for Cyanide Exposure.[2][3][4] United States Department of Labor.[4][5] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-(1H-pyrazol-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-bromo-2-(1H-pyrazol-1-yl)benzonitrile
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